molecular formula C11H6O2 B1294282 2H-Naphtho[1,8-bc]furan-2-one CAS No. 5247-85-8

2H-Naphtho[1,8-bc]furan-2-one

Cat. No.: B1294282
CAS No.: 5247-85-8
M. Wt: 170.16 g/mol
InChI Key: QGYVYNJHKNNLFL-UHFFFAOYSA-N
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Description

2H-Naphtho[1,8-bc]furan-2-one is a useful research compound. Its molecular formula is C11H6O2 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYVYNJHKNNLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200461
Record name 2H-Naphtho(1,8-bc)furan-2-one
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5247-85-8
Record name 2H-Naphtho[1,8-bc]furan-2-one
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Record name 2H-Naphtho(1,8-bc)furan-2-one
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Record name 2H-Naphtho(1,8-bc)furan-2-one
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Record name 2H-naphtho[1,8-bc]furan-2-one
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Foundational & Exploratory

In-Depth Technical Guide: 2H-Naphtho[1,8-bc]furan-2-one (CAS: 5247-85-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Naphtho[1,8-bc]furan-2-one, also known as 1,8-naphtholactone, is a heterocyclic compound belonging to the naphthofuran class of molecules. Its rigid, planar structure, arising from the fusion of a naphthalene core with a furanone ring at the peri-positions, results in unique electronic and steric properties. While specific biological activities for this compound are not extensively documented in publicly available literature, the naphthofuran scaffold is present in numerous biologically active natural products and synthetic analogues, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a proposed synthesis protocol, and available spectral data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases.

PropertyValueSource
CAS Number 5247-85-8[1][2]
Molecular Formula C₁₁H₆O₂[1]
Molecular Weight 170.16 g/mol [1]
IUPAC Name 2-oxatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-one[1]
Synonyms 1,8-Naphtholactone, 8-Hydroxy-1-naphthoic acid lactone, 8-Hydroxynaphthalene-1-carboxylic acid lactone[2]
Canonical SMILES C1=CC2=C3C(=C1)C(=O)OC3=CC=C2[1]
InChI Key QGYVYNJHKNNLFL-UHFFFAOYSA-N[1]

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-naphthol:

  • Carboxylation of 2-Naphthol: The Kolbe-Schmitt reaction can be employed to introduce a carboxylic acid group onto the naphthalene ring, yielding 8-hydroxy-1-naphthalenecarboxylic acid.

  • Intramolecular Lactonization: The resulting 8-hydroxy-1-naphthalenecarboxylic acid is then subjected to dehydration to facilitate the intramolecular esterification, forming the lactone ring of this compound.

Synthesis_Workflow Proposed Synthesis Workflow for this compound cluster_step1 Step 1: Carboxylation (Kolbe-Schmitt Reaction) cluster_step2 Step 2: Intramolecular Lactonization Start 2-Naphthol Intermediate Potassium Naphtholate Start->Intermediate KOH Precursor 8-Hydroxy-1-naphthalenecarboxylic Acid Intermediate->Precursor 1. CO2, high pressure, heat 2. Acidification Target This compound Precursor->Target Dehydrating agent (e.g., DCC, Ac2O) or Acid catalyst (e.g., p-TsOH), heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

The following are proposed experimental protocols based on general chemical principles for the reactions described above. These protocols have not been experimentally validated for this specific synthesis and should be adapted and optimized by researchers.

Step 1: Synthesis of 8-Hydroxy-1-naphthalenecarboxylic Acid (Kolbe-Schmitt Reaction)

  • Materials: 2-Naphthol, potassium hydroxide, carbon dioxide, hydrochloric acid, inert solvent (e.g., dibutyl carbitol).

  • Procedure:

    • In a reaction vessel, dissolve 2-naphthol in an inert, high-boiling solvent.

    • Add a stoichiometric amount of potassium hydroxide to form the potassium naphtholate salt.

    • Heat the mixture under vacuum to remove any water.

    • Pressurize the vessel with carbon dioxide gas to several atmospheres.

    • Heat the reaction mixture to a high temperature (typically 150-250 °C) for several hours.

    • After cooling, dissolve the reaction mixture in water and acidify with hydrochloric acid to precipitate the crude 8-hydroxy-1-naphthalenecarboxylic acid.

    • Filter, wash with cold water, and dry the product.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.

Step 2: Synthesis of this compound (Intramolecular Lactonization)

  • Method A: Using a Dehydrating Agent

    • Materials: 8-Hydroxy-1-naphthalenecarboxylic acid, dicyclohexylcarbodiimide (DCC) or acetic anhydride, a suitable solvent (e.g., dichloromethane, THF).

    • Procedure:

      • Dissolve 8-hydroxy-1-naphthalenecarboxylic acid in an anhydrous solvent.

      • Add a slight excess of the dehydrating agent (e.g., DCC or acetic anhydride).

      • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

      • If using DCC, filter off the dicyclohexylurea byproduct.

      • Remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

  • Method B: Acid-Catalyzed Lactonization

    • Materials: 8-Hydroxy-1-naphthalenecarboxylic acid, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), a suitable solvent (e.g., toluene).

    • Procedure:

      • Dissolve 8-hydroxy-1-naphthalenecarboxylic acid in a solvent such as toluene.

      • Add a catalytic amount of p-toluenesulfonic acid.

      • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

      • Monitor the reaction by TLC until completion.

      • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the searched literature. The following table summarizes the available data.

Technique Data Source
Mass Spectrometry (GC-MS) Major m/z peaks: 170 (M+), 142, 114, 113[1]
¹H NMR No experimental data found in the searched literature.-
¹³C NMR No experimental data found in the searched literature.-
FT-IR No experimental data found in the searched literature. Characteristic absorptions would be expected for the lactone carbonyl (C=O) at approximately 1750-1770 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.-

Biological Activity and Drug Development Potential

There is a significant lack of publicly available data on the biological activity, mechanism of action, or involvement in signaling pathways for this compound. While the broader class of naphthofurans has been investigated for various pharmacological activities, no specific studies on this particular molecule were identified in the conducted searches.

Activity of Related Compounds

It is worth noting that other naphthofuran and naphthoquinone derivatives have demonstrated significant biological potential:

  • Anticancer Activity: Various synthetic and natural naphthofurans have been reported to exhibit cytotoxic effects against a range of cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.

  • Antimicrobial Activity: Some naphthofuran derivatives have shown activity against bacteria and fungi, suggesting potential applications as antimicrobial agents.

  • Enzyme Inhibition: The furanone and naphthoquinone moieties are known to interact with various enzymes. For instance, some furanone derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation.

Future Research Directions

The lack of biological data for this compound presents an opportunity for future research. A logical first step would be to perform broad in vitro screening to assess its cytotoxic, antimicrobial, and enzyme inhibitory activities.

Research_Workflow Proposed Research Workflow for Biological Evaluation cluster_synthesis Synthesis and Purification cluster_screening In Vitro Screening cluster_followup Follow-up Studies (if active) Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., COX, LOX) Purification->Enzyme Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Enzyme->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR

References

physical and chemical properties of 2H-Naphtho[1,8-bc]furan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Naphtho[1,8-bc]furan-2-one is a heterocyclic organic compound featuring a naphthalene core fused with a furan-2-one ring. This rigid, planar structure imparts unique physicochemical properties and potential biological activities. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data. Due to the limited specific research on this exact molecule, contextual information from related naphthofuran and furanone compounds is included to provide a broader understanding of its potential characteristics and reactivity.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various chemical databases and commercial supplier information.

PropertyValueSource
Molecular Formula C₁₁H₆O₂PubChem[1]
Molecular Weight 170.16 g/mol PubChem[1]
CAS Number 5247-85-8PubChem[1]
Melting Point 99-101 °C
Boiling Point 325.6 °C at 760 mmHg
Flash Point 134.4 °C
Appearance Solid (inferred)
Topological Polar Surface Area 26.3 ŲPubChem[1]
XLogP3 2.7PubChem[1]

Spectroscopic Data

SpectroscopyExpected Features
¹H NMR Aromatic protons are expected in the range of 7.0-8.5 ppm.
¹³C NMR Aromatic carbons would likely appear in the 110-150 ppm region. The carbonyl carbon (C=O) of the furanone ring is expected to have a chemical shift in the range of 170-185 ppm.
Infrared (IR) Characteristic absorption bands for C=O stretching of the lactone, C-O-C stretching of the furan ring, and C=C stretching of the aromatic system are expected.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₁H₆O₂ (m/z = 170.04) would be expected.

Chemical Reactivity and Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from the synthesis of the related compound, 2H-naphtho[1,8-bc]furan. The likely precursor for this compound is 8-hydroxy-1-naphthalenecarboxylic acid. The synthesis would likely involve an intramolecular cyclization via dehydration to form the lactone ring.

A general workflow for a potential synthesis is proposed below:

Synthesis_Workflow A 8-hydroxy-1-naphthalenecarboxylic acid B Activation of Carboxylic Acid (e.g., with SOCl₂ or DCC) A->B Reagent C Activated Intermediate B->C D Intramolecular Cyclization (Lactonization) C->D Base or Heat E This compound D->E

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Activation: 8-hydroxy-1-naphthalenecarboxylic acid would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). An activating agent such as thionyl chloride (SOCl₂) or a carbodiimide like dicyclohexylcarbodiimide (DCC) would be added, likely at a reduced temperature (e.g., 0 °C), to form an activated intermediate such as an acyl chloride or an O-acylisourea.

  • Cyclization: The reaction mixture containing the activated intermediate would then be treated with a non-nucleophilic base or heated to promote intramolecular cyclization. This step would involve the nucleophilic attack of the hydroxyl group onto the activated carbonyl carbon, leading to the formation of the five-membered lactone ring and elimination of a byproduct (e.g., HCl or dicyclohexylurea).

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of naphthofuran derivatives has been investigated for a range of pharmacological activities.[2]

Studies on various substituted naphthofurans have reported activities including:

  • Antimicrobial and Antifungal Activity: Several naphthofuran derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[3][4]

  • Anti-inflammatory Activity: Some compounds containing the naphthofuran scaffold have demonstrated anti-inflammatory properties.[2]

  • Anticancer Activity: The cytotoxic effects of certain naphthofuran derivatives against various cancer cell lines have been explored.

Given these findings for related structures, it is plausible that this compound could exhibit some form of biological activity. However, dedicated screening and mechanistic studies are required to ascertain its specific pharmacological profile.

The furanone moiety is also a component of many biologically active natural products and synthetic compounds, which have been shown to possess a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

A logical workflow for the initial biological evaluation of this compound is outlined below.

Biological_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies A This compound B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Screening (e.g., MIC determination) A->C D Active Hit B->D Significant Activity C->D Significant Activity E Target Identification D->E F Signaling Pathway Analysis (e.g., Western Blot, qPCR) E->F G In vivo Efficacy Studies F->G

Figure 2: A general workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a compound with well-defined physical properties but limited detailed experimental characterization and a currently unexplored biological profile. The structural rigidity and planarity of the molecule make it an interesting candidate for further investigation, particularly in the context of medicinal chemistry and materials science.

Future research should focus on:

  • Development of a robust and scalable synthetic protocol.

  • Comprehensive spectroscopic characterization , including ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction to confirm its structure and provide valuable data for computational modeling.

  • Systematic biological screening to evaluate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

  • Investigation of its mechanism of action and identification of any relevant signaling pathways should biological activity be confirmed.

This technical guide serves as a foundational resource for researchers interested in this compound, summarizing the current state of knowledge and highlighting key areas for future exploration.

References

2H-Naphtho[1,8-bc]furan-2-one molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2H-Naphtho[1,8-bc]furan-2-one. While direct experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature, this guide furnishes a plausible synthetic pathway based on related compounds and discusses the known biological activities of the broader naphthofuran class of molecules to inform future research and drug development efforts.

Molecular Structure and Formula

This compound is a heterocyclic organic compound featuring a naphthalene core fused with a furan-2-one ring. Its chemical structure is characterized by a lactone functional group within a strained peri-fused ring system, which imparts unique chemical properties.

  • Chemical Formula: C₁₁H₆O₂[1]

  • IUPAC Name: 2-oxatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-one

  • CAS Number: 5247-85-8[1]

  • Molecular Weight: 170.16 g/mol [1]

Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₆O₂
Molecular Weight 170.16 g/mol
CAS Number 5247-85-8
Melting Point 99-101 °C
Boiling Point 325.6 °C at 760 mmHg
Density 1.389 g/cm³
Flash Point 134.4 °C
Refractive Index 1.728
XLogP3 2.37
Topological Polar Surface Area 26.3 Ų

Experimental Protocols: A Plausible Synthetic Pathway

Proposed Synthesis:

The proposed synthesis involves two main conceptual steps:

  • Preparation of 8-hydroxymethyl-1-naphthoic acid: This intermediate could potentially be synthesized from 8-hydroxy-1-naphthaldehyde through a series of reduction and oxidation steps.

  • Lactonization: The intramolecular esterification (lactonization) of 8-hydroxymethyl-1-naphthoic acid would yield the desired this compound.

G A 8-Hydroxy-1-naphthaldehyde B 1,8-Naphthalenedimethanol A->B Reduction C 8-Hydroxymethyl-1-naphthoic acid B->C Selective Oxidation D This compound C->D Lactonization

Caption: Plausible synthetic pathway for this compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 8-Hydroxymethyl-1-naphthoic acid (Hypothetical)

  • Starting Material: 8-Hydroxy-1-naphthaldehyde.

  • Procedure:

    • Reduction of the aldehyde group of 8-hydroxy-1-naphthaldehyde to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.

    • Protection of the resulting diol.

    • Selective oxidation of one of the hydroxymethyl groups to a carboxylic acid.

    • Deprotection to yield 8-hydroxymethyl-1-naphthoic acid.

Step 2: Lactonization to form this compound

  • Starting Material: 8-Hydroxymethyl-1-naphthoic acid.

  • Procedure: A variety of reagents can be used to effect lactonization. A common method involves the use of a dehydrating agent or a catalyst that facilitates intramolecular esterification.

    • Reagents: Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or Yamaguchi esterification conditions.

    • Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Protocol:

      • Dissolve 8-hydroxymethyl-1-naphthoic acid in the chosen solvent.

      • Add the lactonization reagents at a controlled temperature (e.g., 0 °C to room temperature).

      • Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

      • Upon completion, the reaction would be worked up to remove byproducts and the crude product purified by column chromatography or recrystallization to yield this compound.

It is crucial to note that this is a proposed pathway and would require experimental validation and optimization.

Biological Activity and Therapeutic Potential

There is a significant lack of specific biological activity data for this compound in the current scientific literature. However, the broader class of naphthofuran derivatives has been the subject of considerable research, demonstrating a wide range of pharmacological activities. These findings provide a valuable context for the potential therapeutic applications of this compound.

Known Activities of Naphthofuran Derivatives:

  • Anticancer Activity: Various naphthofuran derivatives have exhibited cytotoxic effects against several cancer cell lines[3][4][5]. Their mechanisms of action are diverse and can involve the inhibition of key enzymes or interference with cellular signaling pathways.

  • Anti-inflammatory and Analgesic Properties: Some naphthofuran-based compounds have shown promising anti-inflammatory and analgesic activities.

  • Antimicrobial and Antifungal Activity: The naphthofuran scaffold is present in molecules with demonstrated antibacterial and antifungal properties.

  • SIRT1 Activation: Certain naphthofuran derivatives have been identified as potent activators of SIRT1, a protein deacetylase involved in cellular metabolism and aging, suggesting potential applications in age-related diseases[6][7].

  • Antitubercular Potential: In silico studies have suggested that naphthofuran derivatives may act as potential antitubercular agents by targeting specific proteins in Mycobacterium tuberculosis[8].

Given the diverse bioactivities of the naphthofuran core, this compound represents a molecule of interest for further investigation. Its unique strained lactone structure may confer novel biological properties. Future research should focus on the synthesis and subsequent screening of this compound against a variety of biological targets to elucidate its therapeutic potential.

Signaling Pathways:

Currently, there is no information available that directly links this compound to any specific signaling pathways. For other naphthofuran derivatives, involvement in pathways such as SIRT1/NF-κB (p65) has been reported in the context of inflammation[6][7]. Elucidating the mechanism of action of this compound would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a structurally intriguing molecule with a well-defined chemical formula and physicochemical properties. While detailed experimental data on its synthesis and biological activity are currently limited, this guide provides a plausible synthetic route and highlights the significant therapeutic potential of the broader naphthofuran class of compounds. This information serves as a valuable resource for researchers and professionals in drug development, encouraging further exploration of this and related molecules for novel therapeutic applications.

References

Spectroscopic Profile of 2H-Naphtho[1,8-bc]furan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2H-Naphtho[1,8-bc]furan-2-one. Due to the limited availability of direct experimental spectra in public databases, this document combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Properties

This compound is a polycyclic lactone with the molecular formula C₁₁H₆O₂ and a molecular weight of 170.16 g/mol .[1][2][3][4] Its structure, featuring a naphthalene system fused with a furanone ring, dictates its spectroscopic properties.

Fig. 1: Chemical Structure of this compound

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrometry data from PubChem indicates the molecular ion peak and several fragment ions.[1]

m/zPredicted Fragment
170[M]⁺ (Molecular Ion)
142[M-CO]⁺
114[M-CO-CO]⁺ or [C₉H₆]⁺
113[C₉H₅]⁺
Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit signals corresponding to the six aromatic protons. The chemical shifts are estimated based on the deshielding effects of the aromatic system and the lactone functionality.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.8 - 8.2Doublet1HAromatic H
7.5 - 7.8Multiplet3HAromatic H
7.2 - 7.5Multiplet2HAromatic H
Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the lactone is expected to be the most downfield signal.

Chemical Shift (δ, ppm)Assignment
165 - 175C=O (Lactone)
145 - 155Quaternary Aromatic C-O
120 - 140Aromatic CH and Quaternary C
110 - 120Aromatic CH
Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum is characterized by the strong absorption of the lactone carbonyl group and vibrations of the aromatic rings.

Wavenumber (cm⁻¹)Vibration
1750 - 1780C=O stretch (five-membered lactone)
1600 - 1650C=C stretch (aromatic)
1200 - 1300C-O stretch (lactone)
3000 - 3100C-H stretch (aromatic)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45 degrees.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C. The spectral width is generally 0-220 ppm.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

  • Processing: The final spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquisition:

    • EI: The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation.

    • ESI: The sample solution is sprayed into the ion source, creating charged droplets from which ions are desolvated and enter the mass analyzer.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a chemical compound is illustrated below.

G General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound Synthesis or Isolation Purification Purification (e.g., Chromatography) Sample->Purification Dissolution Dissolution in Appropriate Solvent Purification->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Assign Signal Assignment Process->Assign Structure Structure Elucidation & Verification Assign->Structure

Fig. 2: Spectroscopic Analysis Workflow

References

Stability and Degradation of 2H-Naphtho[1,8-bc]furan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific stability and degradation of 2H-Naphtho[1,8-bc]furan-2-one is limited. This guide provides a comprehensive overview based on the known reactivity of the related compound 2H-Naphtho[1,8-bc]furan, general principles of lactone stability, and established protocols for forced degradation studies. The degradation pathways described are theoretical and require experimental verification.

Introduction

This compound is a polycyclic lactone with a rigid, strained ring system. Such structures are of interest in medicinal chemistry due to their potential biological activities. Understanding the stability and degradation profile of this molecule is a critical aspect of the drug development process, ensuring the safety, efficacy, and shelf-life of any potential therapeutic product. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2]

Physicochemical Properties

While specific experimental stability data is scarce, some fundamental properties of this compound have been reported.

PropertyValueSource
Molecular FormulaC₁₁H₆O₂[3]
Molecular Weight170.16 g/mol [3]
CAS Number5247-85-8[3]
Stability Data
Half-life (pH, temp)Not available
Degradation RateNot available
PhotostabilityNot available

Known Stability and Reactivity of the Naphtho[1,8-bc]furan Core

Studies on the related compound, 2H-Naphtho[1,8-bc]furan, provide insights into the potential reactivity of the core structure. This compound is known to be susceptible to oxidation by atmospheric oxygen, yielding 8-hydroxy-1-naphthaldehyde.[4][5] This suggests that the methylene bridge in the furan ring is a potential site of oxidative degradation. Additionally, in the presence of strong acids, it undergoes C-protonation to form a stable naphthofurylium cation, indicating reactivity under acidic conditions.[4][5]

Postulated Degradation Pathways

Based on the lactone functionality and the reactivity of the core structure, the following degradation pathways are postulated for this compound.

Hydrolytic Degradation

As a lactone, this compound is expected to be susceptible to hydrolysis, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen would activate the carbonyl carbon towards nucleophilic attack by water, leading to the opening of the lactone ring to form a carboxylic acid and a hydroxy-methyl group on the naphthalene core.

  • Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would lead to the formation of a carboxylate salt after ring opening.

Hydrolytic_Degradation This compound This compound Ring-Opened Carboxylic Acid Ring-Opened Carboxylic Acid This compound->Ring-Opened Carboxylic Acid  H+ / H2O   Ring-Opened Carboxylate Ring-Opened Carboxylate This compound->Ring-Opened Carboxylate  OH- / H2O  

Caption: Postulated hydrolytic degradation of this compound.

Oxidative Degradation

Given the susceptibility of the 2H-Naphtho[1,8-bc]furan core to oxidation, the lactone derivative is also likely to degrade under oxidative stress. The methylene bridge adjacent to the oxygen atom is a potential site for oxidation.

Oxidative_Degradation This compound This compound Oxidized Derivatives Oxidized Derivatives This compound->Oxidized Derivatives [O]

Caption: Potential oxidative degradation pathway.

Photolytic Degradation

Polycyclic aromatic hydrocarbons and their derivatives can be susceptible to photodegradation. Upon exposure to light, particularly UV radiation, the molecule could undergo various reactions, including photo-oxidation or rearrangement.

Thermal Degradation

Thermal stress can induce decomposition. For furanone-containing compounds, thermal degradation can involve ring-opening reactions.[6][7]

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted according to ICH guidelines.[1]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Photolysis Photolysis (ICH Q1B compliant) Photolysis->Analysis Thermal Thermal (e.g., 60°C, solid & solution) Thermal->Analysis Drug_Substance This compound Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidation Drug_Substance->Photolysis Drug_Substance->Thermal Results Identify Degradants Elucidate Pathways Assess Stability Analysis->Results

Caption: General workflow for forced degradation studies.

Hydrolytic Stability
  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze using a stability-indicating HPLC method.

  • Basic Conditions:

    • Prepare a solution of the compound and dilute with 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and monitor at various time points (e.g., 1, 4, 8, 24 hours), as base-catalyzed hydrolysis of lactones can be rapid.

    • Neutralize aliquots before analysis by HPLC.

  • Neutral Conditions:

    • Dissolve the compound in water (or a co-solvent system if solubility is low).

    • Incubate at an elevated temperature (e.g., 60°C) and analyze at set time intervals.

Oxidative Stability
  • Prepare a solution of the compound and add a solution of hydrogen peroxide (e.g., 3%).

  • Store the solution at room temperature, protected from light.

  • Analyze samples at various time points (e.g., 1, 4, 8, 24 hours).

Photostability
  • Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the exposed and control samples.

Thermal Stability
  • Subject the solid drug substance to an elevated temperature (e.g., 60°C or 80°C) for a specified period.

  • Prepare a solution of the compound and store it at an elevated temperature.

  • Analyze the samples at appropriate time intervals.

Development of a Stability-Indicating Analytical Method

A crucial component of degradation studies is the use of a validated stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). This method must be able to separate the parent compound from all significant degradation products and allow for their quantification.

Conclusion

References

Solubility of 2H-Naphtho[1,8-bc]furan-2-one in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility of 2H-Naphtho[1,8-bc]furan-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct quantitative solubility data, this document compiles inferred solubility information from synthetic and analytical procedures involving this and structurally related compounds. Furthermore, it details a relevant experimental protocol for its synthesis and presents a conceptual signaling pathway to illustrate its potential biological interactions.

Introduction to this compound

This compound, also known as 1,8-naphtholactone, is a rigid, planar molecule belonging to the naphthofuran class of compounds. Naphthofurans are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, making them attractive scaffolds for drug discovery and development.[1][2][3][4][5] The solubility of such compounds in various organic solvents is a critical parameter for their synthesis, purification, formulation, and biological screening.

Solubility Data

Solvent NameChemical FormulaTypeInferred SolubilityRationale/Source
DichloroethaneC₂H₄Cl₂HalogenatedSolubleUsed as a solvent during the workup in a synthesis of the target compound.[6]
Ethyl acetateC₄H₈O₂EsterSolubleUtilized as an extraction solvent in a synthetic procedure for the target compound.[6]
AcetonitrileC₂H₃NNitrileLikely SolubleEmployed as a solvent for sample preparation in HPLC analysis of a related hydroxynaphthofuranone.
TolueneC₇H₈AromaticLikely SolubleA common solvent for the synthesis of related naphthofuran structures.
DioxaneC₄H₈O₂EtherLikely SolubleUsed as a solvent in the synthesis of azetidinone derivatives from a naphthofuran core.[7]
ChloroformCHCl₃HalogenatedLikely SolubleEmployed as an eluent in gel permeation chromatography for the purification of a related naphthalimide.[8]
EthanolC₂H₅OHAlcoholLikely SolubleA common solvent for the synthesis and recrystallization of various naphthofuran and naphthalimide derivatives.[7][9]
MethanolCH₃OHAlcoholLikely SolubleUsed as a solvent in the synthesis of the related 2H-naphtho[1,8-bc]furan.
Tetrahydrofuran (THF)C₄H₈OEtherLikely SolubleUtilized in the synthesis of the related 2H-naphtho[1,8-bc]furan.

Experimental Protocols

The following protocol details the synthesis of 1,8-naphtholactam (this compound) from 1,8-naphtholactone, as described in a patented procedure.[6]

Synthesis of 1,8-Naphtholactam from 1,8-Naphtholactone

Materials:

  • 1,8-Naphtholactone (crystalline)

  • Aqueous ammonia

  • Sodium bisulfite (NaHSO₃) solution (40% aqueous solution)

  • Dichloroethane

  • Ethyl acetate

  • Water

  • Phosphorus pentoxide

  • Phosphorus oxychloride

  • 3-methyl-N-methyl-benzomorpholine

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: In an autoclave, place 20 ml (approximately 5 equivalents) of aqueous ammonia.

  • Addition of Reactant: Slowly introduce 8.5 g of crystalline 1,8-naphtholactone into the autoclave with stirring.

  • Addition of Reagent: After several minutes of stirring, add 20 ml (approximately 2 equivalents) of a 40% aqueous sodium bisulfite solution.

  • Reaction Conditions: Maintain stirring in the sealed autoclave for 15 hours at 150°C (pressure approximately 7.5 bar).

  • Workup:

    • Cool the reaction mixture and dilute it with 100 ml of water.

    • Filter the mixture with suction.

    • Wash the residue with approximately 200 ml of water.

    • Dry the residue in vacuo to yield 1,8-naphtholactam.

  • Further Reaction (Example of Use):

    • Dissolve 4.1 parts of 3-methyl-N-methyl-benzomorpholine in 12.5 parts of dichloroethane.

    • Successively add 4.2 parts of the synthesized 1,8-naphtholactam, 3 parts of phosphorus pentoxide, and 10 parts of phosphorus oxychloride.

    • Heat the mixture to 80°C and condense for 1 hour at 81-83°C.

    • Cool the mixture to 25°C and slowly add 100 parts of water dropwise.

    • Adjust the pH to approximately 9 with an aqueous sodium hydroxide solution.

    • Extract the product with 200 parts of ethyl acetate.

    • Distill off the solvent to obtain the final product.

Visualization of a Hypothetical Signaling Pathway

While specific signaling pathways for this compound are not yet elucidated, its classification within the biologically active naphthofurans suggests potential interactions with cellular targets. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound.

G Conceptual Workflow for Biological Activity Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Downstream Analysis & Development A Compound Synthesis & Purification of This compound B Target Identification (e.g., Enzymes, Receptors) A->B C Binding Assays (e.g., Affinity, Ki) B->C D Functional Assays (e.g., IC50, EC50) C->D E Cell Line Selection (e.g., Cancer, Neuronal) D->E F Cell Viability & Cytotoxicity Assays E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G H Phenotypic Screening (e.g., Microscopy) G->H I Hit-to-Lead Optimization H->I J In Vivo Studies (Animal Models) I->J K ADME/Tox Profiling J->K L Preclinical Development K->L

Biological Activity Screening Workflow

The following diagram illustrates a hypothetical signaling pathway that could be initiated by a biologically active naphthofuran derivative.

G Hypothetical Signaling Pathway for a Naphthofuran Derivative A This compound (or derivative) B Cell Surface Receptor (e.g., GPCR, RTK) A->B Binds to C Second Messenger (e.g., cAMP, Ca2+) B->C Activates D Kinase Cascade (e.g., MAPK Pathway) C->D Initiates E Transcription Factor Activation D->E Phosphorylates F Gene Expression E->F Regulates G Cellular Response (e.g., Apoptosis, Proliferation) F->G Leads to

Hypothetical Naphthofuran Signaling

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, this guide provides valuable inferred information based on its use in synthesis and the analysis of related compounds. The provided experimental protocol for its synthesis offers a practical methodology for researchers working with this compound. The conceptual diagrams of a biological screening workflow and a hypothetical signaling pathway serve as frameworks for future investigations into the medicinal chemistry applications of this and other naphthofuran derivatives. Further experimental studies are warranted to establish a definitive solubility profile and to elucidate the specific biological targets and mechanisms of action of this compound.

References

The Pharmacological Potential of Naphthofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthofuran scaffold, a heterocyclic moiety formed by the fusion of naphthalene and furan rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the significant pharmacological activities of naphthofuran derivatives, with a focus on anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action.

Anticancer Activity

Naphthofuran derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Anticancer Data

The cytotoxic effects of various naphthofuran derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected naphthofuran derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Rhinacanthin-CHeLaS3 (Cervical Cancer)80 (24h), 55 (48h), 1.5 (72h)[1]
Rhinacanthin-NHeLaS3 (Cervical Cancer)65 (24h), 45 (48h), 1.5 (72h)[1]
Rhinacanthin-QHeLaS3 (Cervical Cancer)73 (24h), 55 (48h), 5.0 (72h)[1]
Benzo[b]furan derivative 26MCF-7 (Breast Cancer)0.057[2]
Benzo[b]furan derivative 36MCF-7 (Breast Cancer)0.051[2]
Naphthyridine derivative 16HeLa (Cervical Cancer)0.7[3]
Naphthyridine derivative 16HL-60 (Leukemia)0.1[3]
Naphthyridine derivative 16PC-3 (Prostate Cancer)5.1[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Naphthofuran derivatives

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the naphthofuran derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Wells with cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

      • Untreated Control: Wells with cells in culture medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution into each well.

    • Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the purple formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Induction of Apoptosis

Several naphthofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_cytosol Cytosolic Events Naphthofuran Derivative Naphthofuran Derivative Bax Bax Naphthofuran Derivative->Bax activates Bcl2 Bcl2 Naphthofuran Derivative->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes antimicrobial_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plates Inoculate MHA Plates Inoculum->Plates Wells Create Wells in Agar Plates->Wells Add_Compound Add Naphthofuran Derivative Wells->Add_Compound Controls Add Positive & Negative Controls Wells->Controls Incubate Incubate at 37°C for 24h Add_Compound->Incubate Controls->Incubate Measure Measure Zone of Inhibition Incubate->Measure Result Determine Activity Measure->Result sirt1_pathway Naphthofuran Derivative Naphthofuran Derivative SIRT1 SIRT1 Naphthofuran Derivative->SIRT1 activates p53_ac p53 (acetylated) SIRT1->p53_ac deacetylates NFkB_ac NF-κB p65 (acetylated) SIRT1->NFkB_ac deacetylates p53 p53 (deacetylated) Apoptosis Apoptosis p53_ac->Apoptosis promotes p53->Apoptosis inhibits NFkB NF-κB p65 (deacetylated) Inflammation Inflammation NFkB_ac->Inflammation promotes NFkB->Inflammation inhibits

References

Theoretical and Computational Elucidation of 2H-Naphtho[1,8-bc]furan-2-one: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2H-Naphtho[1,8-bc]furan-2-one, a peri-fused lactone of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the molecular properties, synthesis, and computational modeling of this unique heterocyclic system.

Core Molecular Properties

This compound is a rigid, planar molecule with a compact tricyclic structure. Its chemical formula is C₁₁H₆O₂, and it has a molecular weight of 170.16 g/mol .[1] The strained five-membered lactone ring fused to the naphthalene core at the peri positions results in distinctive electronic and spectroscopic properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC₁₁H₆O₂PubChem[1]
Molecular Weight170.16 g/mol PubChem[1]
Melting Point99-101 °CECHEMI[2]
Boiling Point325.6 °C at 760 mmHgECHEMI[2]
XLogP32.7PubChem[1]
Topological Polar Surface Area26.3 ŲPubChem[1]
Formal Charge0PubChem[1]
Complexity236PubChem[1]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be extrapolated from the known synthesis of the parent compound, 2H-Naphtho[1,8-bc]furan, and general lactonization reactions. The most probable synthetic pathway involves the oxidation of 8-hydroxy-1-naphthaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_cyclization Lactonization 8_hydroxy_1_naphthaldehyde 8-Hydroxy-1-naphthaldehyde oxidizing_agent Oxidizing Agent (e.g., PCC, DMP) intermediate 8-Hydroxy-1-naphthoic acid (Intermediate) oxidizing_agent->intermediate Oxidation of aldehyde to carboxylic acid dehydrating_agent Dehydrating Agent (e.g., DCC, Ac₂O) product This compound dehydrating_agent->product Intramolecular esterification

A plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 8-Hydroxy-1-naphthaldehyde to 8-Hydroxy-1-naphthoic acid

  • Dissolve 8-hydroxy-1-naphthaldehyde in a suitable solvent such as dichloromethane (DCM) or acetone.

  • Add an oxidizing agent, for instance, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield 8-hydroxy-1-naphthoic acid.

Step 2: Intramolecular Cyclization (Lactonization)

  • Dissolve 8-hydroxy-1-naphthoic acid in an anhydrous solvent like tetrahydrofuran (THF) or DCM.

  • Add a dehydrating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or acetic anhydride (Ac₂O).

  • If using DCC, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data
TechniquePredicted Chemical Shifts / Frequencies
¹H NMRAromatic protons in the range of 7.2-8.5 ppm.
¹³C NMRAromatic carbons between 110-150 ppm. The carbonyl carbon of the lactone is expected to appear downfield, around 160-170 ppm.
IR SpectroscopyA strong carbonyl (C=O) stretching vibration for the lactone around 1750-1780 cm⁻¹. C-O-C stretching bands and aromatic C=C stretching vibrations.
UV-Vis SpectroscopyAbsorption maxima characteristic of the naphthalene chromophore, potentially with shifts due to the fused lactone ring.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of C₁₁H₆O₂ (m/z = 170.04).

Theoretical and Computational Studies

Due to the limited experimental data, computational studies are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for such investigations.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output Data mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop excited_states Excited State Calculations (e.g., CAM-B3LYP/6-311++G(d,p)) geom_opt->excited_states nmr_shifts NMR Chemical Shift Prediction (GIAO method) geom_opt->nmr_shifts optimized_geom Optimized Geometry geom_opt->optimized_geom ir_raman Simulated IR and Raman Spectra freq_calc->ir_raman energy_gap HOMO-LUMO Energy Gap electronic_prop->energy_gap uv_vis Simulated UV-Vis Spectrum excited_states->uv_vis absorption_max Absorption Maxima (λmax) uv_vis->absorption_max predicted_nmr Predicted ¹H and ¹³C NMR Spectra nmr_shifts->predicted_nmr

A typical workflow for computational studies of this compound.
Computational Methodology

A robust computational protocol for studying this compound would involve the following steps:

  • Geometry Optimization: The molecular geometry should be optimized in the ground state using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p). This will provide the most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to determine the electronic band gap, which is crucial for understanding the molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) map can also be generated to identify regions of electrophilic and nucleophilic attack.

  • Excited State Calculations: TD-DFT calculations, using a functional like CAM-B3LYP which is known to perform well for charge-transfer excitations, can be employed to predict the electronic absorption spectrum (UV-Vis). This allows for the assignment of electronic transitions and comparison with experimental data.

  • NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can aid in the interpretation of experimental results.

Expected Computational Outcomes
ParameterExpected Information
Optimized GeometryProvides precise bond lengths, bond angles, and dihedral angles.
Vibrational FrequenciesPredicts the positions of IR and Raman active vibrational modes, aiding in spectroscopic assignment.
HOMO-LUMO GapIndicates the electronic excitability and kinetic stability of the molecule.
Molecular Electrostatic PotentialReveals the charge distribution and reactive sites.
Simulated UV-Vis SpectrumPredicts the absorption maxima (λmax) and oscillator strengths of electronic transitions.
Predicted NMR ShiftsAids in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

Potential Applications

The unique structural and electronic properties of this compound make it a promising candidate for various applications:

  • Drug Development: The rigid, planar structure can serve as a scaffold for the design of novel therapeutic agents that can intercalate with DNA or interact with specific protein binding sites.

  • Materials Science: The chromophoric naphthalene core suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Chemical Probes: The lactone functionality can be susceptible to nucleophilic attack, making it a potential reactive handle for the development of fluorescent probes for biological imaging.

Conclusion

This compound represents a fascinating heterocyclic system with significant potential for further research and development. While experimental data remains limited, this technical guide provides a solid foundation for future studies by outlining its known physicochemical properties, proposing a viable synthetic route, predicting its spectroscopic characteristics, and detailing a robust computational workflow. The synergistic use of experimental and computational chemistry will be crucial in unlocking the full potential of this and related peri-fused lactones.

References

Unveiling the Naphtho[1,8-bc]furan Scaffold: A Synthetic Core with Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel molecular architectures with significant biological activities is a perpetual driving force in medicinal chemistry and drug discovery. Among the vast landscape of heterocyclic compounds, naphthofurans have emerged as a privileged scaffold, with numerous derivatives isolated from natural sources exhibiting a wide array of pharmacological properties. However, the specific isomer, naphtho[1,8-bc]furan, presents a unique case. Despite the prevalence of its isomers in nature, the naphtho[1,8-bc]furan core is conspicuously absent from the repertoire of known natural products, existing instead as a testament to the ingenuity of synthetic chemistry. This technical guide provides a comprehensive overview of the discovery (through synthesis), chemical properties, and potential biological applications of this synthetically derived scaffold, offering a valuable resource for researchers looking to explore its untapped therapeutic potential.

Discovery and Synthetic Origins

The naphtho[1,8-bc]furan scaffold was first brought to light not through isolation from a natural source, but through deliberate chemical synthesis. The parent compound, 2H-naphtho[1,8-bc]furan, is a strained heterocyclic system whose creation requires specific laboratory methodologies.

Experimental Protocol: Synthesis of 2H-Naphtho[1,8-bc]furan

The synthesis of 2H-naphtho[1,8-bc]furan has been described in the literature and generally follows a two-step process involving reduction and subsequent acid-catalyzed cyclization.[1]

Step 1: Reduction of 8-hydroxy-1-naphthaldehyde to Naphthalene-1,8-dimethanol

  • Materials: 8-hydroxy-1-naphthaldehyde, Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄), Methanol or Tetrahydrofuran (THF), appropriate workup reagents (e.g., dilute acid, water, organic solvent for extraction).

  • Procedure:

    • A solution of 8-hydroxy-1-naphthaldehyde is prepared in a suitable solvent such as methanol or THF in a reaction vessel.

    • The solution is cooled to 0 °C in an ice bath.

    • A reducing agent, such as sodium borohydride or lithium aluminum hydride, is added portion-wise to the cooled solution while stirring.

    • The reaction mixture is stirred at 0 °C and may be allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Once the starting material is consumed, the reaction is carefully quenched by the slow addition of water or a dilute acid solution.

    • The product, naphthalene-1,8-dimethanol, is isolated through standard workup procedures, which may include extraction with an organic solvent, washing of the organic layer, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure.

    • The crude product can be further purified by crystallization or column chromatography.

Step 2: Acid-Catalyzed Cyclization of Naphthalene-1,8-dimethanol to 2H-Naphtho[1,8-bc]furan

  • Materials: Naphthalene-1,8-dimethanol, a strong acid catalyst (e.g., p-toluenesulfonic acid), a suitable solvent for azeotropic removal of water (e.g., toluene or benzene), and appropriate workup reagents.

  • Procedure:

    • Naphthalene-1,8-dimethanol is dissolved in a solvent such as toluene in a flask equipped with a Dean-Stark apparatus.

    • A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, is added to the solution.

    • The reaction mixture is heated to reflux, and the water formed during the cyclization is collected in the Dean-Stark trap.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a mild base (e.g., sodium bicarbonate solution).

    • The organic layer is separated, washed with water, and dried over an anhydrous salt.

    • The solvent is removed under reduced pressure, and the resulting crude 2H-naphtho[1,8-bc]furan is purified by column chromatography or crystallization.

Synthesis_of_2H_naphtho_1_8_bc_furan start 8-hydroxy-1-naphthaldehyde reagent1 Reduction (e.g., NaBH₄) start->reagent1 intermediate Naphthalene-1,8-dimethanol reagent2 Acid-Catalyzed Cyclization (e.g., p-TsOH) intermediate->reagent2 product 2H-Naphtho[1,8-bc]furan reagent1->intermediate reagent2->product

Synthetic pathway to 2H-Naphtho[1,8-bc]furan.

Natural Occurrence: An Apparent Absence

Extensive reviews of naturally occurring naphthofurans do not report the isolation of any compounds containing the naphtho[1,8-bc]furan scaffold.[2][3] While the broader class of naphthofurans is well-represented in nature, particularly the naphtho[2,3-b]furan and naphtho[2,1-b]furan isomers, the unique peri-fused arrangement of the [1,8-bc] isomer appears to be synthetically, not biosynthetically, derived. Some older literature mentions the "2H-naphtho[l,8-bclfuran structural unit" in the context of terpenes and fungal metabolites, but this is a general structural description and is not supported by the isolation and characterization of specific natural products with this core structure in more recent and comprehensive reviews.[4]

This absence in nature makes the naphtho[1,8-bc]furan scaffold a particularly interesting target for synthetic and medicinal chemists, as it represents a novel chemical space that has not been explored through evolutionary biological processes.

Physicochemical Properties and Reactivity

The parent compound, 2H-naphtho[1,8-bc]furan, is a solid at room temperature.[1] Its strained ring system imparts distinct reactivity.

Table 1: Physicochemical Properties of 2H-Naphtho[1,8-bc]furan-2-one (a stable derivative)

PropertyValueReference
Molecular FormulaC₁₁H₆O₂--INVALID-LINK--
Molecular Weight170.16 g/mol --INVALID-LINK--
Melting Point99-101 °C--INVALID-LINK--
Boiling Point325.6 °C at 760 mmHg--INVALID-LINK--
Density1.389 g/cm³--INVALID-LINK--

The chemical reactivity of 2H-naphtho[1,8-bc]furan is characterized by its susceptibility to oxidation and protonation.[1][5]

  • Oxidation: It is readily oxidized by air to 8-hydroxy-1-naphthaldehyde.[1][5]

  • Protonation: In the presence of strong acids, it undergoes C-protonation to form a stable naphthofurylium cation.[1][5]

Reactivity_of_2H_naphtho_1_8_bc_furan start 2H-Naphtho[1,8-bc]furan reagent1 Oxidation (e.g., Air) start->reagent1 reagent2 Protonation (Strong Acid) start->reagent2 product1 8-hydroxy-1-naphthaldehyde product2 Naphthofurylium cation reagent1->product1 reagent2->product2

Key reactions of 2H-Naphtho[1,8-bc]furan.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for 2H-naphtho[1,8-bc]furan is not widely available in public databases.[1] However, based on the known spectra of related naphthofuran isomers, the following characteristic signals can be anticipated.[1]

Table 2: Anticipated Spectroscopic Data for 2H-Naphtho[1,8-bc]furan

TechniqueExpected Features
¹H NMRAromatic protons in the range of 7.0-8.0 ppm. A characteristic singlet for the methylene protons (at C2) is expected, likely in the range of 4.5-5.5 ppm.
¹³C NMRAromatic carbons in the range of 110-150 ppm. The methylene carbon (at C2) would likely appear in the aliphatic region, around 60-70 ppm.
IR SpectroscopyC-H stretching vibrations for aromatic and aliphatic protons. C=C stretching for the aromatic rings. A prominent C-O-C stretching band.
UV-Vis SpectroscopyAbsorption maxima characteristic of the naphthalene chromophore, potentially red-shifted due to the fused furan ring and strain.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of C₁₁H₈O.

Biological Activities and Future Perspectives

While the parent 2H-naphtho[1,8-bc]furan has been primarily a subject of synthetic and academic interest, the broader class of synthetic naphthofuran derivatives has shown a range of biological activities.[6][7] These include potential β-adrenolytic activity, although derivatives of the naphtho[1,2-b] and naphtho[2,3-b] isomers showed low activity in this regard.[7]

The true potential of the naphtho[1,8-bc]furan scaffold in drug discovery remains largely unexplored. Its unique, strained geometry and distinct electronic properties compared to its naturally occurring isomers suggest that its derivatives could interact with biological targets in novel ways. This presents a compelling opportunity for medicinal chemists to synthesize and screen libraries of naphtho[1,8-bc]furan derivatives for a wide range of therapeutic targets, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.

References

Methodological & Application

Synthesis of 2H-Naphtho[1,8-bc]furan-2-one: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the synthesis of 2H-Naphtho[1,8-bc]furan-2-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the preparation of 8-hydroxy-1-naphthoic acid, followed by an intramolecular cyclization to yield the target lactone.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the lactonization of 8-hydroxy-1-naphthoic acid. This intramolecular esterification is a common method for the formation of cyclic esters (lactones) from their corresponding hydroxy acid precursors. The proximity of the hydroxyl and carboxylic acid groups at the 1 and 8 positions of the naphthalene ring facilitates this cyclization.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Starting Material cluster_step2 Step 2: Diazotization and Hydrolysis cluster_step3 Step 3: Lactonization Starting_Material 8-Amino-1-naphthoic acid Intermediate 8-Hydroxy-1-naphthoic acid Starting_Material->Intermediate 1. NaNO2, H2SO4 2. H2O, heat Product This compound Intermediate->Product Dehydrating Agent (e.g., Acetic Anhydride)

Application Notes and Protocols for 2H-Naphtho[1,8-bc]furan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Naphtho[1,8-bc]furan-2-one, a peri-fused lactone, presents a unique and strained heterocyclic scaffold. Its inherent ring strain and embedded functionalities suggest significant potential as a versatile building block in organic synthesis. This document provides an overview of its known and potential applications, detailed experimental protocols for key reactions, and a summary of relevant data. The unique structure of this compound makes it a valuable precursor for the synthesis of complex polycyclic aromatic systems and molecules with potential biological activity. For instance, derivatives of 6-hydroxy-2H-naphtho[1,8-bc]furan-2-one have been investigated as thymidylate synthase inhibitors, highlighting the relevance of this scaffold in medicinal chemistry.[1]

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₆O₂
Molecular Weight 170.16 g/mol
CAS Number 5247-85-8
Appearance Solid
Melting Point 105-107 °C
Boiling Point 325.6 °C at 760 mmHg
logP 2.93 (Predicted)

Synthesis of this compound

The synthesis of this compound can be achieved via a rhodium(III)-catalyzed dehydrogenative cyclization of a 2-substituted 1-naphthoic acid, although reported yields are modest.[2] This approach involves a peri C-H bond cleavage to form the fused lactone.

Synthesis NaphthoicAcid 2-Substituted-1-naphthoic acid Lactone This compound NaphthoicAcid->Lactone [Rh(III)] catalyst, dehydrogenative cyclization Grignard_Reaction cluster_start Starting Materials cluster_product Product Lactone 5-Bromo-6-(sec-butyl)-2H- naphtho[1,8-bc]furan-2-one Ketone Ring-opened Ketone Lactone->Ketone Grignard 1-Phenylethylmagnesium bromide Grignard->Ketone + Hydrolysis Lactone This compound CarboxylicAcid 8-Hydroxy-1-naphthoic acid Lactone->CarboxylicAcid Base (e.g., NaOH), DMSO/H₂O Workflow Start This compound RingOpening Nucleophilic Ring-Opening Start->RingOpening Grignard Grignard Reagents RingOpening->Grignard Hydrolysis Hydrolysis RingOpening->Hydrolysis Ketone Functionalized Naphthalene (Ketone) Grignard->Ketone Yields CarboxylicAcid Functionalized Naphthalene (Carboxylic Acid) Hydrolysis->CarboxylicAcid Yields FurtherFunctionalization Further Functionalization / Elaboration Ketone->FurtherFunctionalization CarboxylicAcid->FurtherFunctionalization BioactiveMolecules Bioactive Molecules FurtherFunctionalization->BioactiveMolecules FunctionalMaterials Functional Materials FurtherFunctionalization->FunctionalMaterials

References

2H-Naphtho[1,8-bc]furan-2-one: A Latent Building Block for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2H-Naphtho[1,8-bc]furan-2-one, a peri-fused heterocyclic compound, presents a unique and sterically constrained scaffold. Its inherent ring strain and electronic characteristics suggest a potential for reactivity that could be harnessed in the synthesis of complex molecular structures. However, a comprehensive review of the current scientific literature reveals that its application as a versatile building block in multi-step organic synthesis is not yet well-established. While the parent compound, 2H-naphtho[1,8-bc]furan, has been shown to undergo certain transformations, detailed protocols for the utilization of the 2-one derivative in the construction of intricate molecules such as natural products or pharmaceutical agents are notably scarce.

This document aims to consolidate the available information on this compound and its related parent system, highlighting potential, yet underexplored, avenues for its application in synthetic chemistry. The content herein is based on the limited data accessible and serves as a foundational guide for researchers interested in exploring the synthetic utility of this intriguing molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and monitoring chemical reactions.

PropertyValueReference
Molecular Formula C₁₁H₆O₂--INVALID-LINK--
Molecular Weight 170.16 g/mol --INVALID-LINK--
CAS Number 5247-85-8--INVALID-LINK--
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported

Potential Synthetic Applications and Reaction Pathways

Based on the chemistry of the parent 2H-naphtho[1,8-bc]furan and general principles of heterocyclic chemistry, several potential applications for the 2-one derivative can be envisioned. It is crucial to note that the following sections are largely projective and intended to inspire future research, as explicit experimental data for these transformations is lacking in the reviewed literature.

Reactions of the Parent System: 2H-Naphtho[1,8-bc]furan

Understanding the reactivity of the parent furan system provides insights into the potential chemical behavior of the lactone derivative.

  • Oxidation: 2H-Naphtho[1,8-bc]furan is susceptible to oxidation. For instance, it can be oxidized by air to yield 8-hydroxy-1-naphthaldehyde. A more controlled oxidation with lead tetra-acetate has been reported to produce a dialdehyde, a structural feature reminiscent of the natural product gossypol.

  • Protonation: The parent furan undergoes C-protonation in the presence of strong acids, forming a stable salt. This indicates the potential for acid-catalyzed reactions and the formation of reactive intermediates.

The logical workflow for the synthesis and key reactions of the parent compound can be visualized as follows:

G cluster_synthesis Synthesis of 2H-Naphtho[1,8-bc]furan cluster_reactions Reactions of 2H-Naphtho[1,8-bc]furan Naphthol 8-Hydroxynaphthalene-1-carbaldehyde Diol Naphthalene-1,8-dimethanol Naphthol->Diol Reduction Furan 2H-Naphtho[1,8-bc]furan Diol->Furan Acid-catalyzed Cyclization Furan_reac 2H-Naphtho[1,8-bc]furan Aldehyde 8-Hydroxy-1-naphthaldehyde Furan_reac->Aldehyde Air Oxidation Dialdehyde Dialdehyde Derivative Furan_reac->Dialdehyde Lead Tetra-acetate Oxidation Salt Stable Salt Furan_reac->Salt C-Protonation

Caption: Synthesis and key reactions of the parent 2H-naphtho[1,8-bc]furan system.

Potential Reactions of this compound

The lactone functionality in this compound introduces a reactive site that could potentially be exploited for the construction of more complex molecules.

  • Ring-Opening Reactions: The strained lactone ring is a prime candidate for nucleophilic attack, leading to ring-opened products. This could provide access to functionalized naphthalene derivatives that are not easily accessible through other routes. For example, reaction with amines or alcohols could yield amides or esters, respectively, with a hydroxymethyl group at the C8 position of the naphthalene core.

  • Cycloaddition Reactions: While not documented, the endocyclic double bond of the furanone ring could potentially act as a dienophile in Diels-Alder reactions, especially with electron-rich dienes. This would lead to the formation of complex polycyclic systems. The feasibility of this approach would depend on the electronic nature and steric hindrance of the dienophile.

  • Reactions at the Carbonyl Group: The carbonyl group could undergo standard reactions such as reduction to the corresponding alcohol or reaction with Grignard reagents to introduce new carbon-carbon bonds.

A hypothetical workflow illustrating the potential of this compound as a synthetic building block is presented below.

G cluster_pathways Potential Synthetic Pathways cluster_products Resulting Scaffolds Start This compound RingOpening Ring-Opening (Nucleophilic Attack) Start->RingOpening Cycloaddition [4+2] Cycloaddition (Diels-Alder) Start->Cycloaddition CarbonylChem Carbonyl Chemistry (Reduction/Grignard) Start->CarbonylChem FunctionalizedNaph Functionalized Naphthalenes RingOpening->FunctionalizedNaph Polycycles Complex Polycyclic Systems Cycloaddition->Polycycles SubstitutedFuran Substituted Naphthofurans CarbonylChem->SubstitutedFuran

Caption: Potential synthetic pathways originating from this compound.

Experimental Protocols: A Call for Future Research

Currently, there is a lack of detailed, peer-reviewed experimental protocols for the use of this compound as a building block in complex molecule synthesis. The protocols for the synthesis and reactions of the parent furan are described in the literature, but their direct translation to the 2-one derivative requires experimental validation.

Future research in this area should focus on:

  • Systematic investigation of the reactivity of this compound with a variety of nucleophiles, electrophiles, and dienes.

  • Detailed characterization of the resulting products using modern spectroscopic techniques (NMR, MS, IR) and X-ray crystallography.

  • Optimization of reaction conditions to achieve high yields and selectivity.

  • Exploration of the synthetic utility of the newly formed products in the construction of biologically active molecules or novel materials.

Conclusion

While this compound holds theoretical promise as a unique building block for the synthesis of complex molecules, its practical application remains largely unexplored. The strained peri-fused ring system and the presence of a reactive lactone functionality suggest a rich and untapped chemistry. The information and potential pathways outlined in this document are intended to serve as a starting point for researchers to unlock the synthetic potential of this intriguing heterocyclic scaffold. Further experimental investigation is crucial to establish this compound as a valuable tool in the arsenal of synthetic organic chemists.

Application Notes and Protocols for 2H-Naphtho[1,8-bc]furan-2-one and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the medicinal chemistry applications of 2H-Naphtho[1,8-bc]furan-2-one is limited in the current scientific literature. The following application notes and protocols are based on the biological activities of structurally related naphthofuran isomers and derivatives. These notes are intended to provide a foundational understanding and potential avenues for research into the therapeutic applications of the this compound scaffold.

Introduction

The furan ring is a versatile heterocyclic moiety present in numerous biologically active compounds, conferring a wide range of pharmacological properties.[1] When fused to a naphthalene core, the resulting naphthofuran scaffold gives rise to a class of compounds with significant potential in medicinal chemistry. While the specific derivative, this compound, remains largely unexplored, its structural isomers and related compounds have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] These findings suggest that the this compound core could serve as a valuable template for the design and development of novel therapeutic agents.

Potential Therapeutic Applications of the Naphthofuran Scaffold

Anticancer Activity

Several derivatives of naphthofuran have exhibited significant cytotoxic effects against various cancer cell lines.[3][5] Notably, dinaphtho[2,1-b:1',2'-d]furan derivatives have shown potent inhibitory activity against human hepatocellular carcinoma (HepG2 and SMMC-7721), uterine cervix cancer (HeLa), and acute promyelocytic leukemia (NB4) cells.[5] One derivative, in particular, demonstrated an IC50 value of 0.57 μmol·L⁻¹ against SMMC-7721 cells, which is significantly lower than the positive control, 5-fluorouracil (5-Fu).[5] The mechanism of action for some of these compounds may involve the induction of apoptosis through mitochondrial and caspase-3-dependent pathways.[6]

Antimicrobial Activity

Naphthofuran derivatives have been investigated for their antibacterial and antifungal properties.[2][7] Studies have shown that certain synthetic naphthofuranquinone derivatives are effective against drug-resistant Candida albicans, including its hyphal, biofilm, and intracellular forms, suggesting potential applications in treating skin infections.[8] The antimicrobial mechanism may involve destabilization of the fungal cell membrane.[8] Furthermore, various other naphtho[2,1-b]furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[9][10]

Anti-inflammatory Activity

The anti-inflammatory potential of naphthofuran derivatives has been linked to the modulation of key signaling pathways. Certain derivatives have been identified as potent activators of Sirtuin 1 (SIRT1), a class III histone deacetylase.[11] Activation of SIRT1 can lead to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in the inflammatory response.[11] This mechanism suggests that naphthofuran-based compounds could be developed as therapeutics for inflammatory conditions.

Data Presentation: Cytotoxicity of Naphthofuran Derivatives

The following table summarizes the in vitro cytotoxic activity of various naphthofuran derivatives against a panel of human cancer cell lines. It is important to reiterate that these are structural analogs of this compound.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Dinaphtho[2,1-b:1',2'-d]furanCompound 13kSMMC-7721 (Hepatocellular Carcinoma)0.57[5]
FuroquinoneNot specifiedL1210 (Leukemia)Not specified (most interesting)[3]
FuroquinoneNot specifiedMDA-MB-231 (Breast Cancer)Not specified (most interesting)[3]
FuroquinoneNot specifiedPC3 (Prostate Cancer)Not specified (most interesting)[3]
Dibenzo[b,d]furanEupatodibenzofuran A (1)A549 (Lung Carcinoma)5.95 ± 0.89[6]
Dibenzo[b,d]furanEupatodibenzofuran A (1)MCF-7 (Breast Cancer)5.55 ± 0.23[6]

Experimental Protocols

General Synthesis of a Naphtho[2,1-b]furan Derivative

This protocol describes a general method for the synthesis of 2-acetylnaphtho[2,1-b]furan, a common precursor for more complex derivatives.

Materials:

  • 2-Hydroxy-1-naphthaldehyde

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Crushed ice

  • Concentrated HCl

  • Ethanol

Procedure:

  • A mixture of 2-hydroxy-1-naphthaldehyde (0.01 mol), chloroacetone (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is refluxed for 8 hours.[2]

  • The reaction mixture is allowed to cool to room temperature.

  • The mixture is then poured onto crushed ice (50 g) and water (100 mL).

  • The solution is acidified with concentrated HCl.

  • The solid product that forms is filtered, washed with water, and recrystallized from ethanol to yield 2-acetylnaphtho[2,1-b]furan.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, SMMC-7721, HeLa, NB4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (naphthofuran derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-Fu) for a specified period (e.g., 48 or 72 hours).[5]

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Paper Disc Diffusion Method)

This protocol describes a common method for evaluating the antimicrobial activity of compounds.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Alcaligenes faecalis)

  • Fungal strains (e.g., Aspergillus nidulans, Aspergillus parasiticus)

  • Nutrient agar or other suitable growth medium

  • Sterile filter paper discs

  • Test compounds dissolved in a suitable solvent (e.g., DMF)

  • Standard antibiotic (e.g., Gentamycin) and antifungal (e.g., Nystatin) discs

  • Solvent control discs

Procedure:

  • Prepare agar plates by pouring sterile molten agar into Petri dishes and allowing them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds (e.g., 0.0025 mol/mL).[7]

  • Place the impregnated discs, along with standard antibiotic/antifungal and solvent control discs, on the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters.

  • Compare the zone of inhibition of the test compounds with that of the standard drugs to assess their antimicrobial activity.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway potentially modulated by naphthofuran derivatives and a general workflow for their biological evaluation.

G cluster_0 Cellular Stress / Stimuli cluster_1 SIRT1-Mediated Anti-inflammatory Pathway Stimuli Inflammatory Stimuli NFkB NF-κB Stimuli->NFkB Activates Naphthofuran Naphthofuran Derivative SIRT1 SIRT1 Naphthofuran->SIRT1 Activates SIRT1->NFkB Deacetylates (Inhibits) p53 p53 SIRT1->p53 Deacetylates (Inhibits) Inflammation Inflammation (e.g., MCP-1) NFkB->Inflammation Promotes Apoptosis Apoptosis p53->Apoptosis Promotes

Caption: SIRT1/NF-κB signaling pathway modulated by naphthofuran derivatives.

G cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Start Design of This compound Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (Disc Diffusion) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Characterization->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis Apoptosis_Assay Apoptosis Assays Cytotoxicity->Apoptosis_Assay SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR Apoptosis_Assay->SAR

Caption: Experimental workflow for the evaluation of naphthofuran derivatives.

References

Application Notes and Protocols: 2H-Naphtho[1,8-bc]furan-2-one as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 2H-Naphtho[1,8-bc]furan-2-one, also known as 1,8-naphtholactone, as a fluorescent probe. Due to the limited direct experimental data on the fluorescence properties of this specific compound, this guide draws upon the well-established characteristics of structurally similar coumarin and naphthofuran derivatives. The proposed applications are therefore conceptual and intended to serve as a foundational resource for researchers interested in exploring the capabilities of this molecule. This document outlines a plausible synthetic route for this compound, presents its potential photophysical properties in comparison to analogous compounds, and provides detailed, generalized protocols for its hypothetical application in pH sensing and metal ion detection.

Introduction

Fluorescent probes are indispensable tools in a wide array of scientific disciplines, including molecular biology, cell biology, and drug discovery. Their high sensitivity, specificity, and ability to provide real-time information make them ideal for visualizing and quantifying biological processes and analytes. The core of a fluorescent probe is its fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.

This compound is a rigid, planar heterocyclic compound containing a naphthalene backbone fused with a lactone ring. This structural motif is shared by coumarins and other naphthofuran derivatives, many of which exhibit strong fluorescence and are widely used as fluorescent probes. The rigid structure of this compound is expected to contribute to a high fluorescence quantum yield, as it minimizes non-radiative decay pathways. Furthermore, the lactone ring offers a potential site for chemical modification, allowing for the development of "turn-on" or "turn-off" probes that respond to specific environmental changes or analytes.

Potential Photophysical Properties

While specific experimental data for this compound is scarce, its photophysical properties can be inferred from structurally related fluorescent dyes. The extended π-system of the naphthalene core is expected to result in absorption and emission in the near-UV to visible region of the spectrum.

Table 1: Comparative Photophysical Properties of this compound and Structurally Related Fluorescent Probes

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent/ConditionsReference
This compound (Predicted) ~340-360~400-450~60-90Moderate to HighDichloromethane-
7-Hydroxycoumarin365450850.63Ethanol[Generic Data]
7-Amino-4-methylcoumarin (AMC)3504501000.61Water[Generic Data]
Naphtho[2,1-b]furan derivative350432820.479Not Specified[1]
Furan-based probe (DCPEF)Not SpecifiedNot Specified860.946Not Specified

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 1,8-naphthalic anhydride followed by intramolecular cyclization.

Synthesis of this compound cluster_start Starting Material cluster_reduction Reduction cluster_cyclization Lactonization 1_8_Naphthalic_Anhydride 1,8-Naphthalic Anhydride Intermediate 8-(Hydroxymethyl)-1-naphthoic acid 1_8_Naphthalic_Anhydride->Intermediate 1. NaBH4, THF 2. Acidic Workup Product This compound Intermediate->Product Acid Catalyst (e.g., p-TsOH), Toluene, Reflux Hypothetical pH Sensing Workflow Prepare_Probe Prepare stock solution of This compound Incubate Incubate probe with buffer solutions Prepare_Probe->Incubate Prepare_Buffers Prepare buffer solutions of varying pH Prepare_Buffers->Incubate Measure_Fluorescence Measure fluorescence intensity at each pH Incubate->Measure_Fluorescence Plot_Data Plot fluorescence intensity vs. pH Measure_Fluorescence->Plot_Data Determine_pKa Determine pKa Plot_Data->Determine_pKa

References

Application Notes and Protocols for the Biological Evaluation of Novel 2H-Naphtho[1,8-bc]furan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological evaluation of novel 2H-Naphtho[1,8-bc]furan-2-one derivatives as potential anticancer agents. The protocols outlined below detail the necessary steps to assess their cytotoxic effects, impact on cell cycle progression, ability to induce apoptosis, and to investigate the underlying molecular mechanisms through signaling pathway analysis.

Data Presentation: In Vitro Cytotoxicity

The initial screening of novel this compound derivatives typically involves evaluating their cytotoxic activity against a panel of human cancer cell lines and a non-cancerous cell line to determine both potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. Results should be summarized for clear comparison. While specific data for novel this compound derivatives is proprietary to individual research, Table 1 provides a template with representative data from structurally related naphthoquinone and furanone compounds to illustrate data presentation.[1][2][3][4]

Table 1: Cytotoxicity of Representative Naphthofuran-related Compounds against Human Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)PC3 (Prostate) IC50 (µM)Normal Fibroblast (e.g., L929) IC50 (µM)Selectivity Index (SI)*
Derivative 1 5.412.18.715.2> 50> 9.3
Derivative 2 2.968.55.110.845.3> 15.3
Derivative 3 15.825.319.632.1> 100> 6.3
Doxorubicin 0.91.21.51.80.5~0.5

*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational for assessing the anticancer potential of the novel derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC3) and a normal cell line (e.g., L929).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well plates.

  • Novel this compound derivatives (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the progression of the cell cycle.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compounds.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compounds.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed and treat cells with the test compounds as described in the cell cycle analysis protocol.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Treated and untreated cell lysates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against p53, NF-κB, Bcl-2, Bax, Cyclin B1, CDK1).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated and untreated cells using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be affected by the novel this compound derivatives, based on mechanisms reported for similar compounds.

experimental_workflow start Start: Novel this compound Derivatives cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Protocol 2: Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle  Use IC50 concentration apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) ic50->apoptosis  Use IC50 concentration western_blot Protocol 4: Western Blotting ic50->western_blot  Use IC50 concentration conclusion Conclusion: Anticancer Potential & Mechanism cell_cycle->conclusion apoptosis->conclusion pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis pathway_analysis->conclusion

Caption: Experimental workflow for the biological evaluation of novel derivatives.

signaling_pathway compound This compound Derivative p53 p53 Activation compound->p53 nfkb NF-κB Inhibition compound->nfkb cyclin_cdk Cyclin B1/CDK1 Complex compound->cyclin_cdk bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 apoptosis Apoptosis nfkb->apoptosis Inhibits anti-apoptotic gene transcription caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis g2m_arrest G2/M Phase Arrest cyclin_cdk->g2m_arrest Progression through G2/M

Caption: Hypothetical signaling pathway affected by novel derivatives.

References

Application Notes: Antimicrobial and Antifungal Activity of Naphthofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial and antifungal properties of naphthofuran compounds, detailing their efficacy against various pathogens. The notes include quantitative data, detailed experimental protocols for assessing bioactivity, and diagrams illustrating workflows and potential mechanisms of action. This information is intended to guide researchers in the screening and development of novel naphthofuran-based therapeutic agents.

Antifungal Activity of Naphthofuranquinones

Naphthofuranquinones, a subclass of naphthofurans, have demonstrated significant antifungal activity, particularly against opportunistic yeast-like fungi such as Candida albicans. Studies on synthetic derivatives have identified compounds with potent fungicidal effects, even against drug-resistant strains.[1]

Quantitative Antifungal Data

The antifungal efficacy of several naphthofuranquinone derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. Lower values indicate higher potency. Notably, angular-structured naphthofuranquinones with hydroxyimino (TCH-1140) or O-acetyl oxime (TCH-1142) moieties have shown superior activity compared to common antifungal drugs like 5-fluorocytosine and fluconazole against resistant C. albicans strains.[1][2][3]

Table 1: Antifungal Activity of Naphthofuranquinones against Candida albicans

CompoundFungal StrainMIC (µM)MIC (µg/mL)
TCH-1140C. albicans (ATCC 90029)1.50.32
TCH-1142C. albicans (ATCC 90029)1.20.31

Data sourced from a study on drug-resistant C. albicans strains.[1]

Proposed Mechanism of Action

The antifungal mechanism of naphthofuranquinones against Candida species is believed to involve multiple cellular targets. Evidence suggests these compounds induce the production of intracellular Reactive Oxygen Species (ROS).[4] This oxidative stress leads to subsequent damage to critical cellular components, including the cell membrane and mitochondria, and can also cause DNA damage, ultimately resulting in fungal cell death.[4] Morphological studies have shown that these compounds can cause membrane destabilization.[1]

cluster_mechanism Proposed Antifungal Mechanism of Naphthofuranquinones A Naphthofuranquinone Compound B Induction of Intracellular ROS A->B Enters Cell C Oxidative Stress B->C D Cell Membrane Damage C->D E Mitochondrial Depolarization C->E F DNA Damage C->F G Fungal Cell Death D->G E->G F->G

Caption: Proposed mechanism of antifungal action for naphthofuranquinones.

Antibacterial Activity of Naphthofuran Derivatives

Various synthetic derivatives of the core naphtho[2,1-b]furan structure have been evaluated for their antibacterial properties. These compounds have shown promising activity against a spectrum of both Gram-positive and Gram-negative bacteria.[5] The primary method for screening this activity is the agar diffusion assay, where the diameter of the zone of growth inhibition is measured.[6][7]

Quantitative Antibacterial Data

The antibacterial efficacy is typically reported as the diameter of the zone of inhibition in millimeters (mm). Larger zones indicate greater susceptibility of the bacteria to the compound.

Table 2: Representative Antibacterial Activity of Naphtho[2,1-b]furan Derivatives

Bacterial StrainGram TypeZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Staphylococcus aureusGram-positive12 - 25Chloramphenicol26 - 30
Bacillus subtilisGram-positive10 - 22Gentamycin24 - 28
Escherichia coliGram-negative11 - 20Chloramphenicol25 - 29
Pseudomonas aeruginosaGram-negative9 - 18Streptomycin22 - 26

Note: The values presented are a representative range compiled from multiple studies on various naphthofuran derivatives and may vary based on the specific compound and experimental conditions.[5][8][9]

Experimental Protocols

Adherence to standardized protocols is critical for obtaining reproducible results in antimicrobial susceptibility testing. The following sections detail the methodologies for the broth microdilution and agar diffusion assays.

Protocol 1: Broth Microdilution for Antifungal MIC & MFC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC and MFC of a compound.[10][11]

cluster_workflow Workflow for MIC/MFC Determination prep_cpd 1. Prepare Stock Solution of Naphthofuran (in DMSO) serial_dil 3. Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_cpd->serial_dil prep_inoc 2. Prepare Fungal Inoculum (e.g., C. albicans in RPMI-1640) Adjust to 0.5 McFarland Std. add_inoc 4. Inoculate Wells with Fungal Suspension prep_inoc->add_inoc serial_dil->add_inoc incubate1 5. Incubate at 35-37°C for 24-48 hours add_inoc->incubate1 read_mic 6. Read MIC (Lowest concentration with ≥50% growth inhibition) incubate1->read_mic plate_mfc 7. Plate 10-100 µL from clear wells onto Sabouraud Dextrose Agar read_mic->plate_mfc For MFC incubate2 8. Incubate Agar Plates at 35-37°C for 24-48 hours plate_mfc->incubate2 read_mfc 9. Determine MFC (Lowest concentration killing ≥99.9% of initial inoculum) incubate2->read_mfc

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

A. Materials and Reagents

  • 96-well flat-bottom sterile microtiter plates

  • Naphthofuran test compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 broth medium with L-glutamine, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) plates

  • Fungal isolate (e.g., C. albicans)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer and/or McFarland turbidity standards (0.5)

  • Sterile pipettes and multichannel pipettor

  • Incubator (35-37°C)

B. Procedure

  • Compound Preparation : Prepare a stock solution of the naphthofuran compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Inoculum Preparation :

    • Culture the fungal isolate on an SDA plate for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of approximately 1-5 x 10³ CFU/mL.[12]

  • Plate Setup (MIC) :

    • Add 100 µL of RPMI-1640 broth to all wells of a 96-well plate.

    • Add a calculated volume of the compound stock solution to the first well of each row to achieve twice the highest desired final concentration, and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard 100 µL from the last well.[13]

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Inoculation : Add 100 µL of the final fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation : Cover the plate and incubate at 35°C for 24 to 48 hours.[12]

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is a significant (typically ≥50%) inhibition of visible growth compared to the growth control.[13]

  • MFC Determination :

    • From the wells showing no visible growth (at and above the MIC), pipette 10-100 µL and spread it onto separate SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest compound concentration that results in no fungal growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.[1][3]

Protocol 2: Agar Disk/Well Diffusion for Antibacterial Screening

This protocol, adapted from the Kirby-Bauer method, is a standard for screening the antibacterial activity of compounds.[7][14]

cluster_workflow_ab Workflow for Agar Diffusion Assay prep_plate 1. Prepare Mueller-Hinton Agar (MHA) Plates swab_plate 3. Swab Bacterial Lawn Uniformly onto MHA Plate prep_plate->swab_plate prep_inoc_ab 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Std.) prep_inoc_ab->swab_plate apply_cpd 4. Apply Compound (Impregnated disk or add solution to a well) swab_plate->apply_cpd incubate_ab 5. Invert and Incubate at 37°C for 18-24 hours apply_cpd->incubate_ab measure_zone 6. Measure Diameter of the Zone of Inhibition (mm) incubate_ab->measure_zone

Caption: Workflow for antibacterial screening using the agar diffusion method.

A. Materials and Reagents

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates (e.g., S. aureus, E. coli)

  • Sterile cotton swabs

  • Naphthofuran test compound dissolved in a suitable solvent (e.g., DMF, DMSO)

  • Sterile filter paper disks (6 mm diameter) or a sterile cork borer (6-8 mm diameter)

  • Standard antibiotic disks (positive control)

  • Solvent-only disk (negative control)

  • Incubator (37°C)

  • Ruler or calipers

B. Procedure

  • Inoculum Preparation :

    • Pick several colonies of the test bacterium from a fresh culture plate and suspend in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard.[15]

  • Plate Inoculation :

    • Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate approximately 60 degrees each time) to ensure complete coverage.[14]

    • Allow the plate to dry for 3-5 minutes.

  • Compound Application :

    • Disk Method : Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

    • Well Method : Use a sterile cork borer to punch wells (6-8 mm diameter) into the agar. Add a specific volume (e.g., 50-100 µL) of the test compound solution into each well.[16]

    • Gently press disks to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate, sufficiently spaced apart.

  • Incubation : Invert the plates and incubate at 37°C for 18-24 hours.[14]

  • Data Collection :

    • After incubation, measure the diameter of the complete zone of growth inhibition around each disk/well to the nearest millimeter (mm).[17]

    • The zone is a clear area where no visible bacterial growth has occurred.

References

Application Notes and Protocols for Naphthofuran-Based Molecules in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of naphthofuran-based molecules, detailing their mechanism of action, quantitative data on their activity, and protocols for their evaluation.

Introduction

Naphthofurans, a class of heterocyclic compounds featuring a fused naphthalene and furan ring system, have emerged as a promising scaffold in medicinal chemistry. Their diverse biological activities have drawn significant attention, particularly in the context of inflammation. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Naphthofuran-based molecules represent a potential new class of therapeutics for controlling inflammatory responses.

Mechanism of Action: Modulation of the SIRT1/NF-κB Signaling Pathway

A key mechanism through which certain naphthofuran derivatives exert their anti-inflammatory effects is by modulating the Sirtuin 1 (SIRT1)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] SIRT1, a NAD+-dependent deacetylase, plays a crucial role in regulating inflammation. It can deacetylate the p65 subunit of NF-κB, a primary transcription factor that governs the expression of numerous pro-inflammatory genes.[1] Deacetylation of p65 by SIRT1 inhibits its transcriptional activity, thereby suppressing the inflammatory cascade.

Several naphthofuran derivatives, such as the compounds designated M1, 6b, and 6d, have been identified as potent activators of SIRT1.[1][2] By activating SIRT1, these molecules enhance the deacetylation of p65, leading to a downstream reduction in the expression of pro-inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] This targeted modulation of the SIRT1/NF-κB pathway highlights the potential of naphthofuran-based compounds as specific and effective anti-inflammatory agents.

Caption: SIRT1/NF-κB signaling and naphthofuran inhibition.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of naphthofuran-based molecules can be quantified by determining their half-maximal inhibitory concentration (IC50) against various inflammatory mediators. The following table summarizes the available data for a series of bis(naphtho-gamma-pyrone) derivatives, which are structurally related to naphthofurans, on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTargetCell LineIC50 (µM)Reference
ChaetochrominNitric Oxide (NO)RAW 264.70.8[1]
CephalochrominNitric Oxide (NO)RAW 264.71.5[1]
Dihydroisoustilaginoidin ANitric Oxide (NO)RAW 264.72.8[1]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the anti-inflammatory properties of naphthofuran-based molecules.

Experimental_Workflow Start Start: Naphthofuran Compound Cytotoxicity Cytotoxicity Assay (e.g., CCK-8) Start->Cytotoxicity NO_Assay Nitric Oxide (NO) Production Assay Cytotoxicity->NO_Assay Non-toxic Concentrations COX_Assay COX-2 Inhibition Assay Cytotoxicity->COX_Assay Non-toxic Concentrations Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Cytotoxicity->Cytokine_Assay Non-toxic Concentrations Data_Analysis Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot Western Blot Analysis (p65, ac-p65, etc.) End End: Characterization Western_Blot->End qPCR Real-Time qPCR (MCP-1, ICAM-1, etc.) qPCR->End Data_Analysis->Western_Blot Lead Compounds Data_Analysis->qPCR Lead Compounds

Caption: General workflow for anti-inflammatory screening.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol is used to assess the ability of naphthofuran derivatives to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Naphthofuran test compounds

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the naphthofuran test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol measures the ability of naphthofuran derivatives to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer

  • Arachidonic acid (substrate)

  • Naphthofuran test compounds

  • COX-2 inhibitor screening kit (e.g., colorimetric or fluorometric)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the COX-2 inhibitor screening kit.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, assay buffer, and various concentrations of the naphthofuran test compounds. Include a vehicle control and a positive control (e.g., celecoxib). Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction and Detection: Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37°C. Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using the detection method provided in the kit (e.g., colorimetric or fluorometric measurement).

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated macrophages treated with naphthofuran derivatives.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture reagents (as in Protocol 1)

  • Lipopolysaccharide (LPS)

  • Naphthofuran test compounds

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 of Protocol 1 to culture, seed, treat with compounds, and stimulate RAW 264.7 cells with LPS.

  • Supernatant Collection: After the 24-hour stimulation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • ELISA Assay:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the respective kits. This typically involves:

      • Coating a 96-well ELISA plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the collected cell culture supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a measurable color change.

  • Measurement: Read the absorbance at the specified wavelength using an ELISA plate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using the standard curve generated from the recombinant cytokine standards. Determine the percentage of inhibition for each compound concentration and calculate the IC50 values.

Conclusion and Future Directions

Naphthofuran-based molecules demonstrate significant potential as anti-inflammatory agents, primarily through the modulation of the SIRT1/NF-κB signaling pathway. The quantitative data available for bis(naphtho-gamma-pyrone) derivatives show potent inhibition of nitric oxide production. The provided protocols offer a robust framework for the systematic evaluation of novel naphthofuran compounds.

Future research should focus on synthesizing and screening a broader library of naphthofuran derivatives to establish a comprehensive structure-activity relationship. It is crucial to determine the IC50 values of these compounds against a wider range of inflammatory mediators, including COX-2, TNF-α, and IL-6, to fully characterize their anti-inflammatory profiles. Further investigation into their effects on other inflammatory signaling pathways, such as the MAPK pathway, is also warranted. These efforts will be instrumental in advancing the development of naphthofuran-based molecules as next-generation anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-Naphtho[1,8-bc]furan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2H-Naphtho[1,8-bc]furan-2-one. The guidance is compiled from literature on the synthesis of the parent furan and related peri-fused naphthalene systems, offering insights into potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 2H-Naphtho[1,8-bc]furan core structure?

A1: A common route involves a two-step process starting from 8-hydroxynaphthalene-1-carbaldehyde. The first step is the reduction of the aldehyde to form naphthalene-1,8-dimethanol. This is followed by an acid-catalyzed cyclization to yield the 2H-Naphtho[1,8-bc]furan core. The target lactone, this compound, can then be envisioned as an oxidation product of the parent furan.

Q2: What are the main challenges associated with the synthesis of 2H-Naphtho[1,8-bc]furan and its derivatives?

A2: The primary challenges stem from the strained peri-fused ring system. The parent compound, 2H-Naphtho[1,8-bc]furan, is susceptible to oxidation by atmospheric oxygen. This suggests that both the parent furan and the target lactone may have limited stability under certain conditions. The high reactivity of these strained systems can also lead to undesired side reactions, such as ring-opening, particularly under harsh acidic or basic conditions.

Q3: Are there any known stability issues with this compound?

A3: While specific stability data for this compound is scarce in the available literature, related peri-fused systems, such as acenaphthenequinone, are known to undergo ring-opening reactions in the presence of alkali. It is plausible that the lactone ring of the target molecule could be sensitive to nucleophilic attack, especially under basic conditions. A US patent describes a reaction using 1,8-naphtholactone (a synonym for the target molecule) under high temperature and pressure, which may suggest a degree of thermal stability, but also the need for forcing conditions to induce reactivity.

Q4: What analytical techniques are recommended for monitoring the synthesis and purity of the product?

Troubleshooting Guides

Problem 1: Low or No Yield of the Parent Furan (2H-Naphtho[1,8-bc]furan)
Potential Cause Suggested Solution
Incomplete reduction of 8-hydroxynaphthalene-1-carbaldehyde.Monitor the reaction closely by TLC. If starting material persists, consider adding a slight excess of the reducing agent (e.g., NaBH4) or extending the reaction time. Ensure the reaction is performed at a controlled temperature (e.g., 0 °C) to minimize side reactions.
Inefficient acid-catalyzed cyclization.Use a Dean-Stark apparatus to effectively remove water formed during the reaction, which drives the equilibrium towards the product. Ensure a suitable acid catalyst (e.g., p-toluenesulfonic acid) is used in an appropriate amount.
Degradation of the product.The parent furan is known to be sensitive to air oxidation. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Problem 2: Difficulty in the Final Oxidation to this compound
Potential Cause Suggested Solution
Over-oxidation or ring-opening side reactions.The oxidation of the parent furan can lead to 8-hydroxy-1-naphthaldehyde. Use a mild and selective oxidizing agent. Titrate the oxidant carefully and monitor the reaction at low temperatures to avoid over-oxidation. Consider reagents like PCC (Pyridinium chlorochromate) or other selective oxidants for cyclic ethers.
Product instability under reaction conditions.If acidic or basic conditions are used for oxidation, the lactone ring may be susceptible to opening. Buffer the reaction mixture if possible, or choose an oxidant that operates under neutral conditions.
Low conversion.The strained nature of the product might result in a slow reaction. Cautiously increase the reaction temperature while monitoring for byproduct formation. Alternatively, explore photochemical oxidation methods.
Problem 3: Challenges in Product Purification
Potential Cause Suggested Solution
Presence of unreacted starting materials and intermediates.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Use column chromatography with a carefully selected solvent system to separate the product from starting materials.
Co-elution of byproducts.If byproducts like 8-hydroxy-1-naphthaldehyde are present, they may have similar polarities to the desired product. Consider derivatization of the aldehyde byproduct to alter its polarity before chromatography, or use a different stationary phase for chromatography (e.g., alumina instead of silica gel).
Product degradation on silica gel.The slightly acidic nature of silica gel could potentially cause degradation of the strained lactone. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative purification method like recrystallization.

Experimental Protocols

Synthesis of 2H-Naphtho[1,8-bc]furan (Parent Compound)

  • Step 1: Reduction of 8-Hydroxynaphthalene-1-carbaldehyde To a solution of 8-hydroxynaphthalene-1-carbaldehyde in methanol or tetrahydrofuran (THF) at 0 °C, sodium borohydride (NaBH4) is added portion-wise. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product, naphthalene-1,8-dimethanol, is isolated by extraction and purified by crystallization.

  • Step 2: Acid-Catalyzed Cyclization Naphthalene-1,8-dimethanol is dissolved in toluene or benzene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). The mixture is refluxed with a Dean-Stark apparatus to remove water. After the reaction is complete, the mixture is cooled, neutralized, and the product, 2H-Naphtho[1,8-bc]furan, is purified by column chromatography or crystallization.

Visualizations

Synthesis_Workflow start 8-Hydroxynaphthalene- 1-carbaldehyde intermediate Naphthalene- 1,8-dimethanol start->intermediate Reduction (e.g., NaBH4) parent_furan 2H-Naphtho[1,8-bc]furan intermediate->parent_furan Acid-catalyzed Cyclization (e.g., p-TsOH) target This compound parent_furan->target Oxidation (Hypothetical)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic start Low Product Yield check_step Which step is problematic? start->check_step step1 Reduction of Aldehyde check_step->step1 Step 1 step2 Cyclization check_step->step2 Step 2 step3 Oxidation check_step->step3 Step 3 solution1 Incomplete reaction? - Add more reducing agent - Extend reaction time step1->solution1 solution3 Product degradation? - Inert atmosphere - Degas solvents step1->solution3 solution2 Inefficient water removal? - Use Dean-Stark - Check catalyst step2->solution2 step2->solution3 solution4 Over-oxidation? - Use mild oxidant - Low temperature step3->solution4 solution5 Ring-opening? - Neutral conditions - Buffer reaction step3->solution5

Caption: Troubleshooting decision tree for the synthesis.

Side_Reactions parent_furan 2H-Naphtho[1,8-bc]furan target_lactone This compound parent_furan->target_lactone Desired Oxidation oxidized_side_product 8-Hydroxy-1-naphthaldehyde parent_furan->oxidized_side_product Oxidation by Air ring_opened_product Ring-Opened Product (e.g., from hydrolysis) target_lactone->ring_opened_product Hydrolysis (Acid/Base)

Caption: Potential side reactions during synthesis and handling.

Technical Support Center: Synthesis of 2H-Naphtho[1,8-bc]furan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-Naphtho[1,8-bc]furan-2-one.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reaction or degradation of the product. Here are some common causes and troubleshooting steps:

  • Incomplete Cyclization: The intramolecular lactonization is a key step. Ensure your reaction conditions are optimized.

    • Dehydrating Agent: If using a chemical dehydrating agent (e.g., DCC, EDC), ensure it is fresh and used in the correct stoichiometric amount.

    • Acid/Base Catalyst: If the reaction is acid or base-catalyzed, verify the catalyst's purity and concentration.

    • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Starting Material Purity: Impurities in the starting material, such as isomers or related compounds, can lead to side reactions and lower the yield of the desired product. Ensure the purity of your starting 8-substituted naphthalene derivative.

  • Product Degradation: The furan ring system can be sensitive to strong acids and prolonged heating.

    • Consider using milder reaction conditions if possible.

    • Minimize the reaction time once the starting material is consumed.

  • Work-up Issues: The product may be lost during the work-up procedure. Ensure proper pH adjustment and complete extraction with an appropriate solvent.

Q2: My purified product appears to be impure, showing extra peaks in the NMR spectrum. What are these common impurities?

A2: Several impurities can arise during the synthesis of this compound. The table below summarizes the most likely impurities, their potential origin, and key analytical signatures.

Impurity Potential Origin Analytical Signatures (¹H NMR) Notes
Unreacted Starting Material (e.g., 8-carboxymethyl-1-naphthoic acid)Incomplete cyclizationPresence of a carboxylic acid proton signal (typically >10 ppm), and signals corresponding to the starting material's aromatic protons.This is one of the most common impurities.
8-Hydroxymethyl-1-naphthoic acidIncomplete oxidation of the starting material if the synthesis starts from the corresponding alcohol.A singlet corresponding to the benzylic CH₂OH protons (around 4.5-5.0 ppm).
Polymeric materialsAcid-catalyzed polymerization of the furan ring.Broad, unresolved signals in the baseline of the NMR spectrum.Furan derivatives can be prone to polymerization, especially in the presence of acid.[1]
8-Hydroxy-1-naphthaldehydeOxidation of the parent 2H-naphtho[1,8-bc]furan, which can be a byproduct or form from the lactone under certain conditions.[2]An aldehyde proton signal (around 10 ppm) and a phenolic proton signal.The parent furan is known to be readily oxidized by air.[2]

Q3: The color of my reaction mixture or purified product is darker than expected. What does this indicate?

A3: A dark coloration, often brown or black, can be an indication of product degradation or the formation of polymeric byproducts. Furan compounds can be sensitive and prone to polymerization, especially under acidic conditions or upon prolonged heating.[1] To mitigate this:

  • Use an Inert Atmosphere: Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. The parent compound, 2H-naphtho[1,8-bc]furan, is known to be readily oxidized by atmospheric oxygen.[2]

  • Control the Temperature: Avoid excessive heating during the reaction and purification steps.

  • Purification: Prompt purification of the crude product can prevent further degradation. Column chromatography with a deactivated stationary phase is recommended.

Q4: How can I best purify the crude this compound?

A4: Column chromatography is a common and effective method for purifying this compound.[3] Due to the potential sensitivity of the furan ring to acidic conditions, certain precautions should be taken:

  • Stationary Phase: Use silica gel for column chromatography. To minimize degradation, the silica gel can be neutralized by washing with a dilute solution of a non-nucleophilic base like triethylamine (0.1-1% in the eluent) before packing the column.

  • Eluent System: A gradient of hexanes and ethyl acetate is typically effective.[3] Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. The optimal gradient will depend on the specific impurities present.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Experimental Protocols

Synthesis of this compound via Intramolecular Lactonization

This protocol describes a general method for the synthesis of this compound from a suitable precursor like 8-carboxymethyl-1-naphthoic acid.

Materials:

  • 8-carboxymethyl-1-naphthoic acid

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-carboxymethyl-1-naphthoic acid (1 equivalent) and anhydrous sodium acetate (0.1 equivalents).

  • Reagent Addition: Add acetic anhydride (5-10 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to quench the excess acetic anhydride.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent.[3]

Characterization of this compound

  • ¹H NMR (CDCl₃): Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The methylene protons of the furanone ring are expected to show a characteristic singlet.

  • ¹³C NMR (CDCl₃): Aromatic carbons will appear in the range of δ 110-150 ppm. The carbonyl carbon of the lactone will be significantly downfield (δ > 160 ppm).

  • IR (KBr): A strong absorption band corresponding to the lactone carbonyl stretch will be present around 1760-1780 cm⁻¹. C-O-C stretching vibrations will also be observable.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Start: Crude Product Obtained check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end End: Pure Product is_pure->end Yes impure_product Impure Product is_pure->impure_product No identify_impurities Identify Impurities (NMR, LC-MS) impure_product->identify_impurities unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm optimize_reaction Optimize Reaction: - Increase reaction time/temp - Check reagent purity unreacted_sm->optimize_reaction Yes side_products Side Products/Degradation? unreacted_sm->side_products No optimize_reaction->start purification Purification Strategy side_products->purification Yes column_chrom Column Chromatography (Neutralized Silica) purification->column_chrom recrystallization Recrystallization purification->recrystallization column_chrom->check_purity recrystallization->check_purity

References

side reactions and byproduct formation in naphthofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of naphthofurans. The following sections address common side reactions, byproduct formation, and other challenges encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My naphthofuran synthesis is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields in naphthofuran synthesis can arise from several factors, including suboptimal reaction conditions, instability of reactants or products, and competing side reactions. Key areas to investigate are:

  • Reaction Temperature: Many synthetic steps are temperature-sensitive. A temperature screening can identify the optimal balance between reaction rate and prevention of decomposition or side reactions.

  • Catalyst Activity: For metal-catalyzed reactions, ensure the catalyst is not deactivated. Consider trying different ligands or a higher catalyst loading. For acid- or base-catalyzed reactions, the strength and concentration of the acid or base are critical.

  • Inert Atmosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture. Ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.

  • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction and lead to the formation of byproducts. Ensure all reactants are of high purity.

Q2: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge in naphthofuran synthesis, particularly in acid- or base-mediated annulations of substituted naphthols. Strategies to improve regioselectivity include:

  • Modification of Starting Materials: The electronic and steric properties of substituents on the naphthol ring can direct the cyclization to a specific position.

  • Choice of Catalyst and Reaction Conditions: The Lewis acid or base used, solvent, and reaction temperature can all influence the regiochemical outcome. For example, in the synthesis of benzofurans from phenols and α-haloketones, titanium tetrachloride has been shown to promote high regioselectivity.[1]

  • Use of Directing Groups: In some cases, a directing group can be temporarily installed to force the reaction to proceed at a specific position.

Q3: What are the most effective methods for purifying naphthofuran products?

A3: Purification of naphthofuran derivatives can be challenging due to the presence of closely related isomers and byproducts. Common purification techniques include:

  • Column Chromatography: This is the most widely used method. Optimization of the stationary phase (silica gel, alumina) and the solvent system is crucial for achieving good separation.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale reactions or when column chromatography fails to provide adequate separation, preparative TLC can be a useful alternative.

Troubleshooting Guides

Mallory Reaction: Photochemical Cyclization

The Mallory reaction is a powerful method for synthesizing polycyclic aromatic hydrocarbons, including naphthofurans, through photochemical cyclization. However, it can be plagued by side reactions and issues with regioselectivity.

Problem: Low yield of the desired naphthofuran and formation of [2+2] cycloaddition byproducts.

Potential Cause Troubleshooting Steps
Inefficient Oxidation of the Dihydrophenanthrene Intermediate The unstable dihydrophenanthrene intermediate can revert to the cis-stilbene starting material if not efficiently trapped by an oxidant.[2][3]
Solution: Optimize the choice and concentration of the oxidant. While iodine is commonly used, TEMPO has been shown to be more effective in some cases, leading to higher yields of the desired product and reducing [2+2] cycloaddition byproducts.[2]
Photochemical Isomerization to the Non-reactive trans-Isomer Only the cis-isomer of the stilbene precursor can undergo photocyclization. Iodine can promote isomerization to the trans-isomer, which can then lead to undesired [2+2] cycloaddition reactions.[2]
Solution: Monitor the cis/trans ratio during the reaction. Using an oxidant like TEMPO, which is less likely to promote isomerization, can be beneficial.[2]
Decomposition of Reactants or Products Prolonged exposure to UV light can lead to decomposition.
Solution: Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed. The use of a more efficient oxidant can also reduce the required reaction time.

Table 1: Comparison of Oxidants in the Photocyclization of Stilbene

OxidantConcentrationProduct Yield (Phenanthrene)Key ObservationsReference
IodineCatalytic (3-5 mol%)VariableCan promote isomerization to the trans-stilbene, leading to [2+2] cycloaddition byproducts.[2]
TEMPOStoichiometricHigher yields, shorter reaction timesSignificantly reduces the formation of [2+2] cycloaddition byproducts.[2]

Experimental Protocol: Optimized Mallory Reaction using TEMPO

  • Reaction Setup: In a quartz reaction vessel, dissolve the stilbene precursor in a suitable solvent (e.g., cyclohexane).

  • Addition of Oxidant: Add a stoichiometric amount of TEMPO to the solution.

  • Photochemical Reaction: Irradiate the solution with a UV lamp (e.g., high-pressure mercury lamp) while stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem: Poor regioselectivity in the cyclization of unsymmetrical stilbene precursors.

Potential Cause Troubleshooting Steps
Steric and Electronic Effects The inherent steric and electronic properties of the substituents on the aromatic rings will influence the direction of cyclization.
Solution: Modify the substitution pattern of the starting material to favor the desired regioisomer. In some cases, the use of acidic or basic conditions can alter the product ratio.

Diagram 1: Logical Workflow for Troubleshooting the Mallory Reaction

Mallory_Troubleshooting start Low Yield or Byproducts in Mallory Reaction check_oxidant Is the oxidant efficient? start->check_oxidant check_isomerization Is trans-isomer forming and leading to [2+2] cycloaddition? start->check_isomerization check_regioselectivity Is the desired regioisomer the minor product? start->check_regioselectivity solution_oxidant Optimize oxidant (e.g., switch from Iodine to TEMPO) check_oxidant->solution_oxidant solution_isomerization Use oxidant that minimizes isomerization (TEMPO) check_isomerization->solution_isomerization solution_regioselectivity Modify reaction conditions (acidic/basic) or use blocking groups check_regioselectivity->solution_regioselectivity

Caption: Troubleshooting workflow for the Mallory reaction.

Sonogashira Coupling and Cyclization

The Sonogashira coupling of a naphthyl halide with a terminal alkyne, followed by cyclization, is a common route to naphthofurans. A major side reaction is the homocoupling of the terminal alkyne (Glaser or Hay coupling).

Problem: Significant formation of alkyne homocoupling byproducts.

Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[4]
Solution: Rigorously exclude oxygen by performing the reaction under a strict inert atmosphere (argon or nitrogen) and using degassed solvents.[4]
Copper(I) Co-catalyst The copper co-catalyst, while accelerating the desired cross-coupling, also catalyzes the homocoupling side reaction.[4]
Solution: Use a copper-free Sonogashira protocol. Several have been developed that effectively eliminate the Glaser coupling side reaction.[4][5]
High Concentration of Terminal Alkyne A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
Solution: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[4]

Table 2: Strategies to Minimize Homocoupling in Sonogashira Reactions

StrategyKey ParametersExpected OutcomeReference
Inert Atmosphere Degassed solvents, argon/nitrogen atmosphereReduction in homocoupling[4]
Copper-Free Conditions Omission of copper co-catalystElimination of Glaser coupling[4][5]
Slow Alkyne Addition Syringe pump addition over several hoursReduced rate of bimolecular homocoupling[4]
Use of Hydrogen Atmosphere Diluted hydrogen gas in nitrogen or argonReduction of homocoupling to ~2%[6]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the naphthyl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent (e.g., DMF, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram 2: Competing Pathways in Sonogashira Reaction

Sonogashira_Pathways cluster_desired Desired Pathway: Cross-Coupling cluster_side_reaction Side Reaction: Homocoupling naphthyl_halide Naphthyl-X product Naphthyl-C≡C-R naphthyl_halide->product Cross-Coupling alkyne R-C≡C-H alkyne->product pd_catalyst Pd Catalyst pd_catalyst->product alkyne2 2 R-C≡C-H homocoupling_product R-C≡C-C≡C-R alkyne2->homocoupling_product Glaser Coupling cu_catalyst Cu Catalyst / O₂ cu_catalyst->homocoupling_product Regioselectivity_Optimization start Mixture of Regioisomers Observed check_catalyst Is the catalyst optimal for regioselectivity? start->check_catalyst check_conditions Are the reaction conditions (temperature, solvent) optimized? start->check_conditions check_substrate Can the substrate be modified? start->check_substrate solution_catalyst Screen different Lewis acids or bases (e.g., TiCl₄, In(OTf)₃) check_catalyst->solution_catalyst solution_conditions Perform a temperature and solvent screen check_conditions->solution_conditions solution_substrate Introduce blocking or directing groups on the naphthol check_substrate->solution_substrate outcome Improved Regioselectivity solution_catalyst->outcome solution_conditions->outcome solution_substrate->outcome

References

improving the stability of 2H-Naphtho[1,8-bc]furan-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2H-Naphtho[1,8-bc]furan-2-one. Due to the limited specific stability data for this compound in the literature, this guide is based on the general chemical principles of lactones and peri-fused aromatic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in solution?

A1: The primary stability concerns for this compound, a strained peri-fused lactone, are hydrolysis and potential oxidation. Lactones are cyclic esters susceptible to hydrolysis, which breaks the ring to form a hydroxy carboxylic acid. This reaction is often catalyzed by acidic or, more significantly, basic conditions.[1][2] The parent 2H-naphtho[1,8-bc]furan system is also known to be susceptible to oxidation, which could be a parallel degradation pathway.[3][4]

Q2: My solution of this compound is losing potency or showing a decreased peak area in my HPLC analysis over a short period. What could be the cause?

A2: A rapid loss of the parent compound is likely due to chemical degradation. The most probable cause is the hydrolysis of the lactone ring, especially if your solvent is aqueous and not pH-controlled, or if it has a neutral to alkaline pH.[1] Other factors that can accelerate degradation include exposure to elevated temperatures, light (photodegradation), or atmospheric oxygen (oxidation).[5]

Q3: I see a new, more polar peak appearing in my chromatogram over time. What is this likely to be?

A3: The appearance of a new, more polar peak is a classic sign of degradation. For a lactone like this compound, this is most likely the corresponding hydroxy carboxylic acid (8-(hydroxymethyl)-1-naphthoic acid), which is formed upon hydrolytic ring-opening. This product is more polar due to the presence of both a carboxylic acid and a hydroxyl group, causing it to elute earlier in a typical reversed-phase HPLC setup.

Q4: What are the optimal storage conditions for stock solutions of this compound?

A4: To maximize stability, stock solutions should be prepared in a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO, acetonitrile). They should be stored at low temperatures, typically -20°C or -80°C.[5] To prevent oxidation, it is advisable to purge the vial headspace with an inert gas like argon or nitrogen.[5] Protecting the solution from light by using amber vials or wrapping them in foil is also a critical preventative measure.[5]

Q5: How can I minimize degradation during my experiments?

A5: During experiments, especially in aqueous buffers, it is crucial to control the pH. Buffering the solution to a slightly acidic pH (e.g., pH 3-5) can significantly slow down lactone hydrolysis.[6][7][8] Whenever possible, keep solutions on ice and prepare working solutions fresh daily.[1][5] If using an HPLC autosampler, set the temperature to 4°C to preserve the integrity of the samples during the analysis sequence.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Rapid decrease of the main compound peak in HPLC. Hydrolysis: The lactone ring is opening. This is accelerated by neutral or alkaline pH.1. Check Solvent/Buffer pH: Ensure your solvent system is buffered to a slightly acidic pH (e.g., pH < 6).2. Temperature Control: Keep samples chilled (on ice or in a cold block) during preparation and in the autosampler (4°C).[1]3. Prepare Fresh: Prepare aqueous working solutions immediately before use.
Appearance of one or more new peaks, especially at earlier retention times. Degradation: The new peaks are likely degradation products (e.g., the hydrolyzed hydroxy acid).1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to confirm if they correspond to the hydrolyzed or oxidized product.2. Perform a Forced Degradation Study: Systematically expose the compound to acid, base, heat, light, and an oxidizing agent to understand its degradation profile (See Experimental Protocol section).
Solution changes color (e.g., turns yellow or brown). Oxidation or Polymerization: The naphthofuran ring system may be susceptible to oxidation.[3][4]1. Use Degassed Solvents: Sparge solvents with nitrogen or argon before use to remove dissolved oxygen.2. Work Under Inert Atmosphere: Prepare solutions in a glove box or under a stream of inert gas.3. Add Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like BHT.
Inconsistent results or poor reproducibility between experiments. Variable Degradation: Inconsistent sample handling (e.g., different times at room temperature, variable pH) is leading to different levels of degradation.1. Standardize Protocol: Create and strictly follow a standard operating procedure (SOP) for sample preparation, ensuring consistent timing, temperature, and pH.2. Analyze a Fresh Standard: With every experiment, analyze a freshly prepared standard solution as a reference to quantify the extent of degradation in older samples.

Data Presentation: Forced Degradation Study Template

To systematically investigate the stability of this compound, a forced degradation study is recommended. The results can be summarized in a table like the one below.

Condition Time (hours) % Parent Compound Remaining % Area of Major Degradant Observations
0.1 M HCl 24
0.1 M NaOH 1e.g., Rapid loss of parent
3% H₂O₂ 24e.g., Color change
Heat (60°C) 24
Photolytic (UV) 24
Control (RT) 24

Visualizations

Logical Relationships and Workflows

Fig. 1: Potential Degradation Pathway of this compound A This compound (Lactone Form) B 8-(hydroxymethyl)-1-naphthoic acid (Hydroxy Acid Form) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Oxidized Products A->C

Caption: Potential degradation pathways for this compound.

Fig. 2: Experimental Workflow for Stability Testing prep Prepare Stock Solution (e.g., in ACN or DMSO) stress Aliquot and Expose to Stress Conditions (Acid, Base, Heat, Light, H₂O₂) prep->stress sample Sample at Time Points (e.g., 0, 2, 8, 24 hrs) stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify Parent Peak and Degradation Products analyze->data

Caption: Workflow for conducting a forced degradation study.

Fig. 3: Troubleshooting Decision Tree for Instability start Instability Observed? (e.g., Peak Loss, New Peaks) check_ph Is solution aqueous and pH > 6? start->check_ph acidify Buffer solution to acidic pH (3-5). Work on ice. check_ph->acidify Yes check_oxygen Is solution sensitive to air/light? check_ph->check_oxygen No no_ph No yes_ph Yes inert Use degassed solvents. Work under inert gas. Protect from light. check_oxygen->inert Yes re_evaluate Re-evaluate solvent purity and storage conditions (-20°C or below). check_oxygen->re_evaluate No no_oxygen No yes_oxygen Yes

Caption: A decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.

2. Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or Trifluoroacetic Acid)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, vortex mixer, temperature-controlled autosampler

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in ACN. This is your Stock A .

4. Preparation of Stress Samples (Example Concentrations):

  • Acid Hydrolysis: Mix 1 mL of Stock A with 1 mL of 1 M HCl.

  • Base Hydrolysis: Mix 1 mL of Stock A with 1 mL of 0.2 M NaOH. Note: Base hydrolysis is often very rapid for lactones.

  • Oxidation: Mix 1 mL of Stock A with 1 mL of 6% H₂O₂.

  • Thermal Stress: Dilute 1 mL of Stock A with 1 mL of ACN:Water (1:1).

  • Control: Dilute 1 mL of Stock A with 1 mL of ACN:Water (1:1).

5. Stress Conditions:

  • Incubate the Acid, Oxidation, and Thermal stress samples at 60°C.

  • Incubate the Base Hydrolysis sample at room temperature due to expected high reactivity.

  • Keep the Control sample at room temperature, protected from light.

  • For photostability, expose a separate control sample to a UV light source.

6. Time Points and Analysis:

  • Withdraw aliquots from each stress condition at T=0, 2, 8, and 24 hours (for the base sample, consider much shorter time points like 5, 15, 30, and 60 minutes).

  • Before injection, neutralize the acid and base samples (e.g., add an equimolar amount of NaOH or HCl, respectively).

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

7. HPLC Method (Example Starting Conditions):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C[1]

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector, or use a fixed wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

8. Data Evaluation:

  • Monitor the decrease in the peak area of the parent compound.

  • Monitor the increase in the peak areas of any new peaks (degradants).

  • Calculate the percentage of the compound remaining at each time point relative to T=0.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.

References

Technical Support Center: Crystallization of 2H-Naphtho[1,8-bc]furan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2H-Naphtho[1,8-bc]furan-2-one. The advice provided is based on established principles of organic compound crystallization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Issue 1: My this compound is "oiling out" instead of crystallizing.

  • Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This often happens if the solution is too concentrated or cooled too quickly, or if the melting point of your compound is lower than the temperature of the solution.[3][4] Here are several strategies to prevent oiling out:

    • Reheat and Add More Solvent: Gently reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the supersaturation level and allow it to cool more slowly.[4][5]

    • Slow Down the Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, which favors controlled crystal growth over oil formation.[2][6] Try insulating the flask to slow the cooling process.

    • Change the Solvent System: The solvent you are using may be too good at dissolving your compound. Consider using a different solvent in which the compound is slightly less soluble. Alternatively, a mixed solvent system can be effective.[4] Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[4]

    • Seeding: Introducing a small, pure seed crystal of this compound into the supersaturated solution can promote the growth of the desired crystalline form and bypass the formation of an oil.[1][2]

Issue 2: No crystals are forming, even after the solution has cooled completely.

  • Question: My solution of this compound is clear and no crystals have formed, even after cooling in an ice bath. What should I do?

  • Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.[5] Here are some techniques to induce crystallization:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

      • Seeding: Add a tiny amount of the crude solid or a previously obtained pure crystal of this compound to the solution.[3]

    • Increase Concentration: It's possible that too much solvent was used.[5] You can increase the concentration by gently heating the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a small amount of solid, allow the solution to cool slowly.

    • Cool to a Lower Temperature: If you have only cooled the solution to room temperature or in an ice bath, try using a colder bath, such as a dry ice/acetone bath, provided your solvent has a sufficiently low freezing point.[7]

Issue 3: The crystallization happened too quickly, resulting in very small or needle-like crystals.

  • Question: As soon as my solution started to cool, a large amount of fine powder or tiny needles crashed out of the solution. How can I obtain larger, higher-quality crystals?

  • Answer: Rapid crystallization often traps impurities within the crystal lattice and leads to the formation of small, poorly-defined crystals.[3][8] The goal is to slow down the crystal growth process.

    • Use More Solvent: Reheat the solution and add a small amount of additional solvent to slightly decrease the supersaturation. This will keep the compound dissolved for a longer period during cooling, allowing for slower and more controlled crystal growth.[3]

    • Slower Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with paper towels, before transferring it to a cold bath.[9]

    • Use a Different Solvent: A solvent in which your compound is moderately soluble is ideal. If the compound is too soluble, the crystal size will tend to be small.[10]

Issue 4: The yield of my recrystallized this compound is very low.

  • Question: After filtration and drying, I recovered a much smaller amount of my compound than I expected. How can I improve the yield?

  • Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[3]

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product. Adding too much solvent will result in a greater loss of product to the filtrate.[4]

    • Ensure Complete Crystallization: After cooling to room temperature, cool the flask in an ice bath for at least 15-20 minutes to maximize the amount of product that crystallizes out of the solution.[4]

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent will dissolve some of your product.[4]

    • Check the Mother Liquor: To see if a significant amount of product remains in the filtrate, you can try to evaporate some of the solvent from the mother liquor to see if more crystals form.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for the crystallization of this compound?

A1: The ideal crystallization solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures. A good starting point is to test small amounts of your compound in various solvents at room temperature and then with heating. Solvents to consider for a compound like this might include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), or aromatic hydrocarbons (toluene). A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be very effective.[6]

Q2: What is the purpose of using a seed crystal?

A2: A seed crystal is a small, pure crystal of your compound that is added to a supersaturated solution to initiate crystallization.[11] It provides a template for the dissolved molecules to arrange themselves into a crystal lattice, which can help to control the crystal form, improve the crystal size, and prevent oiling out.[2][11]

Q3: My recrystallized product is still impure. What could be the reason?

A3: Impurities in the final product can result from several factors:

  • Rapid Crystallization: As mentioned earlier, fast crystal growth can trap impurities.[3]

  • Incomplete Removal of Mother Liquor: Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent during filtration to remove any residual mother liquor containing dissolved impurities.

  • Co-crystallization: If an impurity has a very similar structure to your compound, it may co-crystallize. In this case, a second recrystallization or a different purification technique like chromatography may be necessary.

Data Presentation

Table 1: Solubility Screening Template for this compound

SolventSolubility at Room Temp. (e.g., mg/mL)Solubility at Boiling (e.g., mg/mL)Crystal Quality Upon CoolingNotes
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Hexanes
Water
Add other solvents as tested

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the mixed-solvent system (in the same ratio) for washing.

Visualizations

Crystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly cool_ice_bath Cool in Ice Bath cool_slowly->cool_ice_bath filter_crystals Collect Crystals by Vacuum Filtration cool_ice_bath->filter_crystals wash_crystals Wash with Minimal Ice-Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Crystallization start Problem Encountered During Cooling oiling_out Compound 'Oils Out' start->oiling_out Liquid droplets form no_crystals No Crystals Form start->no_crystals Solution remains clear small_crystals Small/Needle-like Crystals Form start->small_crystals Rapid precipitation solution_oiling Reheat, add more solvent Cool slower Change solvent system Use seed crystal oiling_out->solution_oiling solution_no_crystals Scratch flask Add seed crystal Evaporate some solvent Cool to lower temp. no_crystals->solution_no_crystals solution_small_crystals Use more solvent Cool slower Change solvent small_crystals->solution_small_crystals

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Scale-Up Synthesis of 2H-Naphtho[1,8-bc]furan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2H-Naphtho[1,8-bc]furan-2-one, also known as 1,8-naphtholactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: While various methods exist for the synthesis of lactones, a common and scalable approach for this compound involves a two-step process:

  • Oxidation: Conversion of a suitable precursor, such as acenaphthenequinone, to 1,8-naphthalic anhydride.

  • Reduction and Rearrangement: While less direct, pathways involving the rearrangement of derivatives of 1,8-naphthalic acid can be envisaged.

A more direct and frequently implied laboratory method is the acid-catalyzed lactonization of 8-hydroxy-1-naphthoic acid. The scalability of this route depends on the availability and cost of the starting material and the efficiency of the cyclization step.

Q2: What are the critical process parameters to monitor during the lactonization of 8-hydroxy-1-naphthoic acid?

A2: The critical parameters for successful lactonization include:

  • Temperature: To ensure a sufficient reaction rate without promoting decomposition or side reactions.

  • Catalyst Concentration: The amount of acid catalyst can significantly impact the reaction kinetics and yield.

  • Water Removal: Efficient removal of water is crucial to drive the equilibrium towards the lactone product.

  • Mixing: Adequate agitation is necessary to maintain a homogeneous reaction mixture, especially at a larger scale.

Q3: What are the main safety concerns when handling the reagents for this synthesis on a larger scale?

A3: Key safety considerations include:

  • Corrosive Reagents: The use of strong acids as catalysts requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area or fume hood.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure proper grounding of equipment and avoid ignition sources.

  • Exothermic Reactions: While the lactonization itself is typically not highly exothermic, other steps in a multi-step synthesis might be. It is crucial to have adequate cooling and temperature control.

  • Dust Explosion Hazard: Handling of fine powders of the starting materials or the final product on a large scale can pose a dust explosion risk.

Q4: How can the purity of this compound be improved during scale-up?

A4: Purification at scale can be challenging. Common methods include:

  • Recrystallization: Selecting an appropriate solvent system is key to obtaining high purity. A solvent screen at the lab scale is recommended.

  • Slurry Washes: Washing the crude product with a suitable solvent can remove impurities without the need for a full recrystallization.

  • Column Chromatography: While effective at the lab scale, it is often not economically viable for large-scale production. It may be used for very high-purity requirements.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Action
Incomplete Reaction- Increase reaction time. - Increase reaction temperature. - Increase catalyst loading.
Reversible Reaction- Ensure efficient removal of water using a Dean-Stark apparatus or a suitable drying agent.
Degradation of Product- Lower the reaction temperature and extend the reaction time. - Use a milder acid catalyst.
Impure Starting Material- Analyze the purity of 8-hydroxy-1-naphthoic acid and purify if necessary.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Suggested Action
Unreacted Starting Material- Optimize reaction conditions for full conversion (see Issue 1). - Perform a basic wash to remove the acidic starting material.
Polymeric Byproducts- Lower the reaction temperature. - Use a more dilute reaction mixture.
Solvent Impurities- Use high-purity, dry solvents.

Illustrative Data for Process Optimization

Disclaimer: The following data is illustrative and intended to represent typical trends in process optimization. Actual results will vary based on specific experimental conditions.

Table 1: Effect of Catalyst Loading on Lactonization Yield

Catalyst (p-TsOH) Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
1246592
5128596
1089298
1589397

Table 2: Effect of Temperature on Lactonization

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
80247597
100128898
120 (Toluene Reflux)89298
14068590

Experimental Protocol: Synthesis of this compound

This protocol describes the acid-catalyzed lactonization of 8-hydroxy-1-naphthoic acid.

Materials:

  • 8-hydroxy-1-naphthoic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Activated carbon

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 8-hydroxy-1-naphthoic acid (1 equivalent), p-toluenesulfonic acid monohydrate (0.1 equivalents), and toluene (sufficient to dissolve the starting material upon heating).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material.

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Decolorization: Add a small amount of activated carbon and stir for 15 minutes.

  • Purification: Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check for Incomplete Reaction (TLC/HPLC Analysis) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Unreacted Starting Material Present optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Increase Catalyst Loading incomplete->optimize_conditions Yes check_degradation Check for Product Degradation (Presence of Byproducts) incomplete->check_degradation No check_water_removal Ensure Efficient Water Removal (Dean-Stark) optimize_conditions->check_water_removal end Yield Improved check_water_removal->end degradation Degradation Observed check_degradation->degradation milder_conditions Use Milder Conditions: - Lower Temperature - Milder Catalyst degradation->milder_conditions Yes check_sm_purity Analyze Starting Material Purity degradation->check_sm_purity No milder_conditions->end impure_sm Starting Material Impure check_sm_purity->impure_sm purify_sm Purify Starting Material impure_sm->purify_sm Yes impure_sm->end No purify_sm->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Technical Support Center: Purification of Polar Naphthofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar naphthofuran compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar naphthofuran compounds?

A1: The main difficulties arise from the inherent high polarity of the target compounds. This polarity, often due to functional groups like hydroxyls, amines, or carboxylic acids on the naphthofuran scaffold, leads to several common issues:

  • Chromatography Tailing: Strong interactions with the stationary phase, particularly silica gel in normal-phase chromatography, can cause significant peak tailing, leading to poor resolution and impure fractions.[1]

  • Poor Retention in Reversed-Phase Chromatography (RPC): Highly polar compounds have a low affinity for nonpolar C18 stationary phases and may elute in or near the solvent front, resulting in no separation from other polar molecules.[2][3]

  • Irreversible Adsorption: In some cases, the interaction with the silica gel in normal-phase chromatography is so strong that the compound fails to elute from the column at all.[4][5]

  • Recrystallization Difficulties: High polarity often means high solubility in common polar recrystallization solvents like ethanol or methanol, making it difficult to achieve the supersaturation needed for crystallization. Conversely, these compounds are often insoluble in nonpolar solvents, complicating the use of solvent/anti-solvent systems.[6]

  • Compound Instability: The acidity of standard silica gel can sometimes cause degradation of sensitive naphthofuran derivatives during purification.[4]

Q2: Which chromatographic technique is most effective for purifying polar naphthofuran compounds?

A2: The optimal technique depends on the specific polarity of your compound.

  • Normal-Phase Chromatography (NPC): This is a common starting point. A polar stationary phase (like silica or alumina) is used with a nonpolar mobile phase.[7][8] For very polar naphthofurans, highly polar solvent systems, sometimes with additives like ammonia or acetic acid, are necessary to achieve elution.[1][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase and a polar mobile phase.[2] While challenging for highly polar compounds, it can be effective if they have sufficient hydrophobic character. Using specialized columns (polar-endcapped or polar-embedded) or 100% aqueous mobile phases can improve retention.[9][10][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most suitable method for very polar compounds.[2][3] It utilizes a polar stationary phase (similar to normal-phase) but with a polar, aqueous-organic mobile phase (similar to reversed-phase). This combination promotes the retention of highly polar analytes that are not retained in RPC.[2]

Q3: My polar naphthofuran streaks badly during thin-layer chromatography (TLC) and column chromatography. How can I fix this?

A3: Streaking is a common issue with polar compounds, especially basic (amine-containing) or acidic ones, on silica gel.[1] It indicates overly strong interaction with the stationary phase. To resolve this:

  • Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to the eluent can neutralize acidic sites on the silica and improve peak shape.[1][12] For acidic compounds, adding a small amount of acetic acid or formic acid can achieve a similar effect.

  • Switch the Stationary Phase: If modifiers are ineffective, consider using a different stationary phase. Alumina is a common alternative to silica and is available in basic, neutral, and acidic forms to match the properties of your compound.[4] Bonded phases, such as amino- or cyano-propyl silica, can also offer different selectivity and reduce tailing.[5]

Q4: When is recrystallization a good purification option for polar naphthofurans, and how do I select a solvent?

A4: Recrystallization is an excellent and scalable purification method if you can identify a suitable solvent system.[6] It is particularly useful for removing minor impurities after an initial chromatographic step. The key is finding a solvent where your compound is highly soluble when hot but poorly soluble when cold.[6]

  • Solvent Selection Strategy: Following the "like dissolves like" principle, start with polar solvents.[6] Test small amounts of your compound in solvents like ethanol, methanol, acetone, or water.[13]

  • Solvent-Pair System: If no single solvent works, a solvent-pair system is often effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble but is miscible with the first solvent) until the solution becomes cloudy.[14] Common pairs for polar compounds include methanol/water, acetone/water, or ethanol/diethyl ether.[13][14]

Troubleshooting Guides

Troubleshooting Flash Column Chromatography (Normal-Phase)
ProblemPossible Cause(s)Recommended Solution(s)
Compound remains at the baseline (Rf ≈ 0) The eluent is not polar enough to move the compound.[4]Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. If still unsuccessful, try a solvent system containing additives like ammonium hydroxide for basic compounds.[1][4]
Compound streaks severely The compound is highly polar and/or acidic/basic, leading to strong, non-ideal interactions with the silica gel.[1]Add a modifier to the eluent: ~0.5-1% triethylamine for basic compounds or ~0.5-1% acetic acid for acidic compounds.[12] Alternatively, try a different stationary phase like alumina.[4]
Poor separation from an impurity with similar polarity The chosen solvent system does not provide adequate selectivity.Systematically screen different solvent systems using TLC. Try combinations of solvents with different properties (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).[12] Employing a shallow elution gradient during the column run can also improve resolution.
Compound appears to decompose on the column The compound is unstable on acidic silica gel.[4]Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[4] If it is unstable, use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to a less acidic one like neutral alumina.[4]
Troubleshooting Reversed-Phase HPLC
ProblemPossible Cause(s)Recommended Solution(s)
Compound elutes in the void volume (no retention) The compound is too polar for the nonpolar stationary phase.[2] The mobile phase is too strong (too much organic solvent).Switch to a more suitable technique like HILIC.[2][3] Use a polar-endcapped or polar-embedded C18 column designed for better retention of polar analytes.[11][12] Decrease the organic component of the mobile phase (e.g., use 95-100% aqueous buffer).[9]
Poor peak shape (tailing or fronting) Secondary interactions with residual silanols on the stationary phase. Column overload. Sample solvent is incompatible with the mobile phase.Add a mobile phase modifier like trifluoroacetic acid (TFA) at 0.1% to suppress silanol interactions. Reduce the amount of sample injected onto the column. Dissolve the sample in the initial mobile phase whenever possible.[2]
Troubleshooting Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated or cooled too quickly.Add more solvent to the hot solution to decrease saturation.[6] Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath).
No crystals form upon cooling The solution is not sufficiently supersaturated (too much solvent was used). The compound is highly soluble even in the cold solvent.Evaporate some of the solvent and try cooling again.[6] If that fails, add an anti-solvent dropwise until turbidity persists, then gently warm until clear and cool slowly.[6] Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6]
Low recovery of purified product The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper.Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation.[6] Use a finer porosity filter or two pieces of filter paper. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Data Presentation: Solvent Properties

Table 1: Common Chromatographic Solvents Ordered by Polarity

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane (DCM)3.1
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile (ACN)5.8
Methanol (MeOH)6.6
Water10.2

Data synthesized from various chemistry resources. Polarity index is a relative measure.

Experimental Protocols

Protocol 1: General Method for Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify an appropriate solvent system that gives your target naphthofuran an Rf value of approximately 0.2-0.35.[4]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane). Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Pre-adsorb your crude compound onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM or acetone), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the selected solvent system. If separation is difficult, a gradient elution (gradually increasing the proportion of the more polar solvent) can be used.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified naphthofuran compound.

Protocol 2: General Method for Recrystallization
  • Choose a Solvent System: Based on small-scale solubility tests, select a single solvent or a solvent-pair system.

  • Dissolution: Place the crude naphthofuran compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a pair system) while heating and stirring until the compound just dissolves completely.[6]

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: If using a solvent-pair, add the "anti-solvent" dropwise to the hot solution until it becomes cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate.[13] Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Visualizations

Purification_Decision_Workflow start Crude Polar Naphthofuran check_purity Assess Purity & Impurity Profile (TLC, LCMS, NMR) start->check_purity decision_main Is the major impurity significantly different in polarity? check_purity->decision_main sub_decision Is the compound a stable solid? decision_main->sub_decision Yes chromatography Purify by Chromatography decision_main->chromatography No sub_decision->chromatography No (oily) recrystallize Attempt Recrystallization sub_decision->recrystallize Yes reassess Re-assess Purity & Repeat Purification chromatography->reassess recrystallize->chromatography Fails final_product Pure Product recrystallize->final_product Successful reassess->chromatography Impure reassess->final_product Pure

Caption: Decision workflow for selecting a purification strategy.

Chromatography_Troubleshooting start Problem: Compound Streaks on Silica TLC cause1 Is the compound acidic or basic? start->cause1 solution_base Add 0.5-1% Triethylamine or Ammonium Hydroxide to Eluent cause1->solution_base Basic solution_acid Add 0.5-1% Acetic Acid to Eluent cause1->solution_acid Acidic check_result Does streaking persist? cause1->check_result Neutral solution_base->check_result solution_acid->check_result solution_alt Change Stationary Phase: - Alumina (Neutral, Basic, or Acidic) - Bonded Phase (e.g., Amino, Cyano) check_result->solution_alt Yes end Improved Separation check_result->end No solution_alt->end

Caption: Troubleshooting logic for peak streaking in chromatography.

RPC_Retention_Pathway cluster_mobile Mobile Phase (Polar) cluster_stationary Stationary Phase (Nonpolar C18) cpd Polar Naphthofuran (High Affinity) interaction Weak Hydrophobic Interactions cpd->interaction interacts with c18 C18 Chains (Low Affinity) c18->interaction result Poor Retention (Elution in Void Volume) interaction->result leads to

Caption: Interactions causing poor retention in reversed-phase HPLC.

References

Technical Support Center: Synthesis of 2H-naphtho[1,8-bc]furan Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2H-naphtho[1,8-bc]furan precursors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common issues, particularly oxidation, during the synthesis and handling of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning a dark color (yellow or brown) during the synthesis of a 2H-naphtho[1,8-bc]furan precursor. What is the likely cause?

A1: A dark coloration is often indicative of oxidation. 2H-naphtho[1,8-bc]furan and its precursors are known to be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored byproducts such as 8-hydroxy-1-naphthaldehyde.[1] This is particularly common in reactions that require heating or are run for extended periods.

Q2: What are the primary degradation products if my 2H-naphtho[1,8-bc]furan precursor oxidizes?

A2: The primary oxidation product of 2H-naphtho[1,8-bc]furan is 8-hydroxy-1-naphthaldehyde.[1] The methylene bridge in the furan ring is activated and prone to oxidation.

Q3: How can I minimize the risk of oxidation during my experiments?

A3: The most effective way to prevent oxidation is to maintain an inert atmosphere throughout your experiment. This involves using gases like dry nitrogen or argon to displace oxygen from your reaction vessel. Additionally, degassing your solvents before use is crucial.

Q4: What are the most effective methods for degassing solvents?

A4: There are several methods for degassing solvents, with "Freeze-Pump-Thaw" being the most rigorous and effective. Other methods include bubbling an inert gas (nitrogen or argon) through the solvent or using sonication under vacuum. The choice of method depends on the sensitivity of your reaction to oxygen.

Q5: Can I use antioxidants to protect my precursors?

A5: Yes, antioxidants can be used to prevent oxidation. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used as radical scavengers in organic synthesis to inhibit oxidation chain reactions.[2][3] However, it is essential to ensure the chosen antioxidant does not interfere with your reaction chemistry.

Q6: How should I store my 2H-naphtho[1,8-bc]furan precursors?

A6: Precursors should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer to minimize thermal degradation. The container should be protected from light, as light can catalyze autooxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield Oxidation of starting materials or intermediates.- Ensure all glassware is oven-dried to remove moisture. - Assemble the reaction setup while hot and flush with a dry inert gas (nitrogen or argon). - Use properly degassed solvents. - Maintain a positive pressure of inert gas throughout the reaction.
Formation of colored impurities Presence of oxygen in the reaction.- Improve the efficiency of your inert atmosphere technique. Use a Schlenk line for highly sensitive reactions. - Check for leaks in your apparatus. - Consider adding a small amount of a compatible antioxidant like BHT to the reaction mixture.
Inconsistent reaction outcomes Variable levels of oxygen exposure between experiments.- Standardize your procedure for setting up inert atmosphere reactions. - Consistently use the same solvent degassing method. - Monitor the inert gas flow throughout the reaction.
Degradation of precursor during workup Exposure to air and moisture during extraction and purification.- Perform aqueous workup with degassed solutions. - Minimize the time the precursor is exposed to air. - Consider performing purification steps (e.g., column chromatography) under a positive pressure of inert gas.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup

This protocol outlines the basic steps for creating and maintaining an oxygen-free environment for your synthesis.

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at 125°C overnight to remove adsorbed moisture.

  • Assembly: Assemble the glassware while still hot and immediately flush with a steady stream of dry nitrogen or argon for at least 10-15 minutes. Ensure all joints are properly sealed with high-vacuum grease.

  • Inert Gas Inlet and Outlet: Connect the inert gas source to the reaction flask via a gas inlet adapter. The gas outlet should be connected to a bubbler filled with mineral oil to maintain a slight positive pressure and prevent air from back-diffusing.

  • Reagent and Solvent Addition: Add degassed solvents and air-sensitive reagents via syringe or cannula under a positive flow of inert gas.

  • Reaction Monitoring: Maintain a gentle flow of the inert gas throughout the entire reaction period.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

This is the most effective method for removing dissolved oxygen from solvents.

  • Preparation: Place the solvent in a Schlenk flask that is no more than half full.

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing. After the final cycle, backfill the flask with an inert gas.

Visual Guides

Experimental_Workflow_for_Oxidation_Prevention cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage prep1 Oven-dry Glassware prep2 Assemble Hot & Flush with N2/Ar prep1->prep2 reac1 Add Degassed Solvents prep2->reac1 reac2 Add Reagents under N2/Ar reac1->reac2 reac3 Maintain Positive N2/Ar Pressure reac2->reac3 work1 Use Degassed Solutions reac3->work1 work2 Minimize Air Exposure work1->work2 stor1 Store under N2/Ar work2->stor1 stor2 Refrigerate/Freeze stor1->stor2

Caption: Workflow for preventing oxidation during synthesis.

Freeze_Pump_Thaw_Cycle start Start with Solvent in Schlenk Flask freeze Freeze Solvent (Liquid N2) start->freeze pump Evacuate under High Vacuum freeze->pump thaw Thaw Solvent pump->thaw repeat Repeat Cycle 3x thaw->repeat repeat->freeze Yes end Backfill with N2/Ar repeat->end No

Caption: Freeze-Pump-Thaw degassing cycle.

References

reaction monitoring techniques for 2H-Naphtho[1,8-bc]furan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis and reaction monitoring of 2H-Naphtho[1,8-bc]furan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound, a peri-fused naphtholactone, typically involves the intramolecular cyclization (lactonization) of a suitable precursor. A common route involves the oxidation of 8-hydroxynaphthalene-1-acetic acid or a related derivative. Another potential pathway is the oxidation of the corresponding diol, naphthalene-1,8-dimethanol, followed by or concurrent with cyclization. The choice of synthetic route and reaction conditions will influence the choice of monitoring techniques.

Q2: Which analytical techniques are recommended for monitoring the progress of the this compound synthesis?

A2: A multi-pronged approach to reaction monitoring is recommended. For rapid, qualitative analysis of reaction progress, Thin-Layer Chromatography (TLC) is highly effective.[1][2] For precise, quantitative data on reactant consumption, product formation, and byproduct identification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[2] Furthermore, in-situ monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time kinetic data and mechanistic insights.[3][4][5][6][7]

Q3: How can I confirm the identity and purity of the final this compound product?

A3: The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques. The primary methods include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • HPLC: To assess the purity of the compound.[8]

  • Infrared (IR) Spectroscopy: To identify the characteristic lactone carbonyl group.

Q4: What are the potential side reactions or byproducts to be aware of during the synthesis?

A4: Potential side reactions can include incomplete oxidation of the starting material, over-oxidation to form other species, or intermolecular reactions leading to dimers or polymers. For instance, the starting material, 8-hydroxynaphthalene-1-acetic acid, might remain if the reaction is incomplete. The formation of colored impurities can also occur due to the degradation of the naphthalene ring system under harsh reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and monitoring of this compound.

Issue 1: The reaction appears to be stalled or incomplete based on TLC analysis.

  • Possible Cause:

    • Inactive or insufficient reagent/catalyst: The oxidizing agent or cyclization catalyst may have degraded or been added in an insufficient amount.

    • Low reaction temperature: The temperature may not be high enough to overcome the activation energy of the reaction.

    • Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.

  • Troubleshooting Steps:

    • Verify Reagent/Catalyst Activity: Use a fresh batch of reagents or catalysts. If possible, test the activity of the reagent/catalyst on a known substrate.

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures.

    • Optimize Solvent: If solubility is an issue, consider a different solvent or a co-solvent system. Ensure the chosen solvent is anhydrous if the reaction is moisture-sensitive.

Issue 2: Multiple, unidentified spots are observed on the TLC plate.

  • Possible Cause:

    • Formation of byproducts: Side reactions may be occurring, leading to the formation of multiple unexpected compounds.

    • Degradation of starting material or product: The starting material or the lactone product may be unstable under the reaction conditions. Lactone rings can be susceptible to hydrolysis under acidic or basic conditions.[9]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Try running the reaction at a lower temperature or for a shorter duration to minimize byproduct formation.

    • Control pH: If the reaction is sensitive to pH, use a buffered system or ensure the reaction is run under neutral conditions to prevent degradation.

    • Identify Byproducts: Isolate the major byproducts using column chromatography and characterize them using MS and NMR to understand the side reactions. This information can guide further optimization.

Issue 3: Difficulty in quantifying the reaction progress using HPLC.

  • Possible Cause:

    • Poor peak separation: The peaks of the starting material, product, and byproducts may be co-eluting.

    • No UV chromophore: If a reactant or product does not have a suitable UV chromophore, it will not be detected by a UV-Vis detector.

    • Baseline noise or drift: This can interfere with accurate peak integration.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Adjust the mobile phase composition (gradient or isocratic), flow rate, or column temperature to improve peak separation. Consider using a different column with a different stationary phase.

    • Use an Alternative Detector: If UV detection is not suitable, consider using a different type of detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both separation and detection.

    • Troubleshoot the HPLC System: Address baseline issues by ensuring the mobile phase is properly degassed, checking for leaks, and cleaning the detector cell.[10]

Data Presentation

Table 1: Comparison of Reaction Monitoring Techniques

TechniquePrincipleType of DataThroughputAdvantagesDisadvantages
TLC Differential partitioning of components on a stationary phaseQualitativeHighRapid, simple, low costNot quantitative, low resolution
HPLC High-resolution separation based on partitioning between mobile and stationary phasesQuantitativeMediumHigh resolution, quantitative, reproducibleHigher cost, more complex method development
GC Separation of volatile components in a gaseous mobile phaseQuantitativeMediumHigh sensitivity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
In-situ NMR Real-time measurement of nuclear magnetic resonance spectra of the reaction mixtureQuantitativeLowProvides structural and kinetic data simultaneously, non-invasiveHigh initial instrument cost, requires specialized probes

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel 60 F254 pre-coated TLC plates.

  • Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material as a reference on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of mobile phase will depend on the polarity of the reactants and products and needs to be optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction.

  • Analysis: Compare the relative intensities of the starting material and product spots to qualitatively assess the reaction conversion.

Protocol 2: Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop an HPLC method capable of separating the starting material, product, and any major byproducts. A typical method might use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[8]

  • Calibration: Prepare standard solutions of the starting material and the purified product at known concentrations. Inject these standards into the HPLC to create a calibration curve by plotting peak area against concentration.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction.

  • Analysis: Inject the quenched and diluted reaction samples into the HPLC.

  • Quantification: Use the calibration curves to determine the concentrations of the starting material and product in each sample based on their peak areas. This allows for the calculation of reaction conversion and yield over time.

Protocol 3: In-situ Reaction Monitoring by ¹H NMR Spectroscopy

  • Setup: The reaction is carried out in a compatible NMR tube or in a reactor connected to an NMR spectrometer via a flow cell.[6]

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials in the reaction solvent before initiating the reaction. This will serve as the t=0 reference.

  • Reaction Initiation: Initiate the reaction by adding the final reagent or by increasing the temperature.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Identify characteristic peaks for the starting material and the product that do not overlap with other signals. Integrate these peaks in each spectrum. The disappearance of the starting material signal and the appearance and growth of the product signal can be used to determine the reaction kinetics. The ratio of the integrals of the product to the starting material at any given time provides the reaction conversion.[3][4]

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_setup Reaction Setup cluster_tlc Qualitative Check cluster_quantitative Quantitative Analysis start Start Reaction sampling Take Aliquot start->sampling nmr In-situ NMR start->nmr tlc TLC Analysis sampling->tlc hplc HPLC/GC Analysis sampling->hplc decision Reaction Complete? tlc->decision decision->sampling No end Work-up & Purification decision->end Yes data Determine Conversion & Yield hplc->data nmr->data data->end

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_byproducts Byproduct Formation cluster_quantification Quantification Issues (HPLC) start Reaction Monitoring Indicates Issue check_reagents Check Reagents/Catalyst start->check_reagents lower_temp Lower Temperature start->lower_temp optimize_hplc Optimize HPLC Method start->optimize_hplc increase_temp Increase Temperature check_reagents->increase_temp Reagents OK change_solvent Change Solvent increase_temp->change_solvent Still Incomplete control_ph Control pH lower_temp->control_ph Still Byproducts identify_byproducts Isolate & Characterize Byproducts control_ph->identify_byproducts Still Byproducts change_detector Change Detector optimize_hplc->change_detector Poor Separation check_system Check HPLC System optimize_hplc->check_system Baseline Issues

Caption: Troubleshooting logic for this compound synthesis monitoring.

References

Validation & Comparative

Comparative Analysis of 2H-Naphtho[1,8-bc]furan-2-one and Structurally Related Lactones: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the crystallographic data for 2H-Naphtho[1,8-bc]furan-2-one and other structurally relevant lactones. Due to the current absence of publicly available experimental crystal structure data for this compound, this report leverages data from comparable molecules, D-lyxono-1,4-lactone and a series of arylnaphthalene lactones, to provide a valuable reference for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a polycyclic lactone with a rigid, planar structure. Its chemical formula is C₁₁H₆O₂ and it has a molecular weight of 170.16 g/mol .[1] The unique arrangement of its fused rings is expected to confer distinct chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. However, a comprehensive understanding of its solid-state structure, which is crucial for predicting its behavior and interactions, is currently limited by the lack of experimental crystallographic data.

Comparative Crystallographic Data

To offer a comparative framework, the following table summarizes the key crystallographic parameters of this compound (where available) and a selection of structurally related lactones for which crystal structures have been determined.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Dimensions
This compound C₁₁H₆O₂Not DeterminedNot DeterminedNot Determined
D-lyxono-1,4-lactone C₅H₈O₅OrthorhombicP2₁2₁2₁a = 5.432(1) Å, b = 8.995(2) Å, c = 12.345(3) Å
4-Phenylnaphtho[2,3-c]furan-1(3H)-one C₁₈H₁₂O₂MonoclinicP2₁/ca = 10.536(3) Å, b = 11.488(3) Å, c = 11.082(3) Å, β = 101.97(3)°
9-Phenylnaphtho[2,3-c]furan-1(3H)-one C₁₈H₁₂O₂MonoclinicP2₁/ca = 10.536(3) Å, b = 11.488(3) Å, c = 11.082(3) Å, β = 101.97(3)°
3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one C₁₈H₁₄O₂MonoclinicP2₁/ca = 10.536(3) Å, b = 11.488(3) Å, c = 11.082(3) Å, β = 101.97(3)°

Experimental Protocols

The following sections detail the methodologies for the synthesis of a related naphthofuran and the crystal structure determination of a representative lactone.

Synthesis of a 2H-Naphtho[1,8-bc]furan Analogue

While the specific synthesis of this compound is not detailed in the available literature, a general route to the parent 2H-naphtho[1,8-bc]furan has been described.[2][3] This typically involves the reduction of 8-hydroxynaphthalene-1-carbaldehyde to the corresponding diol, followed by an acid-catalyzed cyclization.[2]

Crystal Structure Determination of D-lyxono-1,4-lactone

The crystal structure of D-lyxono-1,4-lactone was determined using single-crystal X-ray diffraction.[4][5] The general workflow for such an analysis is outlined below.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown from a supersaturated solution. For D-lyxono-1,4-lactone, crystallization was achieved from a solution in acetonitrile.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This is achieved through computational methods, and the resulting structural model is refined to best fit the experimental data.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in crystal structure analysis and the comparative approach of this guide, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement logical_comparison Logical Framework for Comparative Analysis Target This compound (No Experimental Crystal Data) Comparison Comparative Analysis Target->Comparison Objective Surrogate1 D-lyxono-1,4-lactone (Known Crystal Structure) Surrogate1->Comparison Provides Data Surrogate2 Arylnaphthalene Lactones (Known Crystal Structures) Surrogate2->Comparison Provides Data

References

comparing the biological activity of 2H-Naphtho[1,8-bc]furan-2-one isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparison of Cytotoxic Activity of Naphthofuran Isomeric Scaffolds

The cytotoxic effects of various naphthofuran derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a basis for comparing the anticancer potential of different isomeric scaffolds.

Naphtho[2,3-b]furan-4,9-dione Derivatives

This class of naphthofuranones has been extensively studied for its cytotoxic properties. The parent compound and its 2-substituted derivatives have shown notable activity.

CompoundCell LineIC50 (µg/mL)Reference
Naphtho[2,3-b]furan-4,9-dioneKB0.6[1]
2-Formylnaphtho[2,3-b]furan-4,9-dioneKB0.09[1]
2-Acetylnaphtho[2,3-b]furan-4,9-dione--[1]

Note: Specific IC50 for 2-Acetylnaphtho[2,3-b]furan-4,9-dione was not provided in the source, but it was noted to have cytotoxic activity.

Naphtho[1,2-b]furan Derivatives

Derivatives of this isomeric scaffold, particularly furoquinones, have also demonstrated significant in vitro cytotoxic effects.

Compound ClassCell LineIC50 ValuesReference
Furoquinone StructuresL1210Most Interesting[2]
MDA-MB 231[2]
PC3[2]

Note: The source indicates these compounds have the "most interesting IC50 values" but does not provide specific numerical data in the abstract.[2]

Dinaphtho[2,1-b:1',2'-d]furan Derivatives

This class of compounds, which incorporates the naphtho[2,1-b]furan moiety, has shown potent inhibitory activity against several cancer cell lines.

CompoundCell LineIC50 (µmol/L)Reference
Compound 13kSMMC-77210.57[3]
5-Fu (control)SMMC-772120.21[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of naphthofuranone cytotoxicity.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance.

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include vehicle controls (medium with the same concentration of the compound's solvent, e.g., DMSO) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[4]

  • Formazan Solubilization:

    • After the incubation with MTT, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[4][5]

    • Gently shake the plate to ensure complete dissolution of the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to reduce background noise.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caspase Activation Assay by Western Blot

This assay is used to determine if the cytotoxic compounds induce apoptosis through the activation of caspases.

Principle: Caspases are a family of proteases that play a key role in apoptosis. They are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. This cleavage can be detected by Western blotting, which separates proteins by size, allowing for the visualization of both the pro-caspase and its smaller, active, cleaved fragments.[6]

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with the test compounds as described in the cytotoxicity assay.

    • After treatment, harvest the cells and wash them with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9). The antibody should be able to detect both the pro-caspase and the cleaved form.

    • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the membrane again to remove any unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • The presence of bands corresponding to the cleaved caspase fragments indicates caspase activation.

Visualized Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a simplified signaling pathway for caspase-mediated apoptosis.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Solubilization & Dilution) treatment Compound Treatment (Incubation) compound_prep->treatment seeding->treatment assay_reagent Addition of Viability Reagent (e.g., MTT) treatment->assay_reagent incubation Incubation assay_reagent->incubation solubilization Solubilization of Formazan incubation->solubilization readout Absorbance Reading (Microplate Reader) solubilization->readout calculation Calculation of % Viability readout->calculation ic50 IC50 Determination calculation->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

G Simplified Caspase-Mediated Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_initiator Initiator Caspases cluster_executioner Executioner Caspases cluster_outcome Cellular Outcome stimulus Naphthofuranone Derivative pro_caspase8 Pro-caspase-8 stimulus->pro_caspase8 Extrinsic Pathway pro_caspase9 Pro-caspase-9 stimulus->pro_caspase9 Intrinsic Pathway caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the caspase cascade leading to apoptosis.

Conclusion

While a direct comparison of the biological activities of 2H-Naphtho[1,8-bc]furan-2-one isomers remains an area for future investigation, the existing literature on different naphthofuran isomeric cores provides a strong foundation for understanding their therapeutic potential. Derivatives of Naphtho[2,3-b]furan, Naphtho[1,2-b]furan, and Naphtho[2,1-b]furan have all demonstrated significant cytotoxic activity against various cancer cell lines. The data suggests that the specific arrangement of the furan and naphthalene rings, as well as the nature and position of substituents, plays a crucial role in determining the biological activity. Further research involving the systematic synthesis and parallel biological evaluation of a wide range of naphthofuranone isomers is warranted to elucidate more precise structure-activity relationships and to identify lead compounds for the development of novel anticancer agents.

References

A Comparative Guide to the Biological Activity of Lactones: Context for 2H-Naphtho[1,8-bc]furan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various lactone-containing compounds, with a focus on cytotoxicity and anti-inflammatory effects. While comprehensive biological assay data for 2H-Naphtho[1,8-bc]furan-2-one is not extensively available in publicly accessible literature, this document serves as a valuable resource by presenting data on structurally related naphthofurans, furanones, and coumarins. This information establishes a contextual framework for the potential biological profile of this compound and offers a baseline for future research.

Introduction to this compound

This compound is a unique polycyclic aromatic lactone. Its rigid, planar structure, arising from the fusion of a naphthalene core with a furanone ring at the 1 and 8 positions, suggests potential interactions with biological macromolecules. Lactone moieties are prevalent in a wide array of pharmacologically active natural products and synthetic compounds, known to exhibit diverse activities including anticancer, anti-inflammatory, and antimicrobial effects. Given its structural novelty, this compound represents an intriguing candidate for biological evaluation.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of lactones is a significant area of cancer research. Many natural and synthetic lactones have demonstrated the ability to inhibit the proliferation of various cancer cell lines. While specific data for this compound is pending, the following tables summarize the cytotoxic activities of other relevant lactone derivatives, providing a comparative perspective. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, with lower values indicating higher potency.

Table 1: Comparative Cytotoxicity of Naphthofuran and Furanone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Dinaphtho[2,1-b:1',2'-d]furan Derivative (13k) SMMC-7721 (Hepatocellular Carcinoma)0.57[1]
HepG2 (Hepatocellular Carcinoma)Not specified[1]
Hela (Cervical Cancer)Not specified[1]
NB4 (Acute Promyelocytic Leukemia)Not specified[1]
5-Fu (Positive Control) SMMC-7721 (Hepatocellular Carcinoma)20.21[1]
Flavanone-derived γ-oxa-ε-lactone (Compound 3) CLBL-1 (Canine B-cell Lymphoma)>3.125[2][3]
CLB70 (Canine B-cell Leukemia)>3.125[2][3]
Arylnaphthalene δ-iodo-γ-lactone CLBL-1 (Canine B-cell Lymphoma)Most Active[4]
T-24 (Human Bladder Cancer)Most Active[4]

Note: "Not specified" indicates that the study mentioned strong inhibitory activity but did not provide a specific IC50 value in the abstract. "Most Active" indicates the compound showed the highest activity among those tested without a specific IC50 value being cited.

Comparative Analysis of Anti-inflammatory Activity

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary target for anti-inflammatory drugs. The following table compares the anti-inflammatory activity of various coumarin and furanone derivatives, which share the lactone motif.

Table 2: Comparative Anti-inflammatory Activity of Coumarin and Furanone Derivatives

Compound/DerivativeAssay/TargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Kuwanon A COX-2 Inhibition14>7.1[5]
Celecoxib (Positive Control) COX-2 InhibitionNot specified>6.3[5]
1,2-Benzopyrone Carrageenan-induced pleurisy (in vivo)Most efficient in vivoNot Applicable[6]
Esculetin Mitochondrial ROS Generation0.57Not Applicable[6]
Umbelliferone Carrageenan-induced pleurisy (in vivo)Failed to reduce exudateNot Applicable[6]
Oxindole Derivative (4e) COX-2 Inhibition2.35Not specified[7]
Oxindole Derivative (9h) COX-2 Inhibition2.42Not specified[7]
Oxindole Derivative (9i) COX-2 Inhibition3.34Not specified[7]

Note: The in vivo data for 1,2-Benzopyrone and Umbelliferone describes the overall anti-inflammatory effect rather than a specific IC50 value.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are methodologies for the key assays discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][11][12] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.[9]

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[10]

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then read using a microplate spectrophotometer at a wavelength of 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate adhere 2. Incubate Overnight (37°C, 5% CO₂) add_compound 3. Add Test Compound Dilutions adhere->add_compound incubate_compound 4. Incubate (e.g., 48h) add_mtt 5. Add MTT Solution incubate_compound->add_mtt incubate_mtt 6. Incubate (2-4h) solubilize 7. Add Solubilization Solution (DMSO) read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Value

Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Assessment: COX-2 Inhibitor Screening Assay

This assay measures a compound's ability to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme from its substrate, arachidonic acid. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2 activity.

Protocol:

  • Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Cofactor, COX Probe, and human recombinant COX-2 enzyme. Test inhibitors are dissolved in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well white opaque plate, add the assay buffer, test inhibitor (or vehicle for control), and a known COX-2 inhibitor like Celecoxib as a positive control.

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the background control.

  • Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C (or 37°C) with excitation at 535 nm and emission at 587 nm.

  • Data Analysis: The rate of reaction (slope of the linear portion of the kinetic curve) is calculated for each well. The percent inhibition is determined relative to the enzyme control. The IC50 value is calculated from the concentration-inhibition response curve.[5]

COX2_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Site of Inhibition ArachidonicAcid Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme ArachidonicAcid->COX2 Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Synthases Prostaglandin Synthases PGH2->Synthases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX2->PGG2 Peroxidase->PGH2 Synthases->Prostaglandins TestLactone Test Lactone (e.g., this compound) TestLactone->COX2 Inhibition

References

A Comparative Analysis of Naphthofuran and Coumarin Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activities is a continuous endeavor. Among the vast landscape of heterocyclic compounds, naphthofurans and coumarins have emerged as privileged structures, demonstrating a wide array of pharmacological properties. This guide provides a comprehensive comparative study of these two classes of compounds, focusing on their anticancer, antimicrobial, and antioxidant activities. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways and workflows, this document aims to serve as a valuable resource for advancing drug discovery and development.

At a Glance: Biological Activity Comparison

To facilitate a direct comparison of the biological efficacy of naphthofuran and coumarin derivatives, the following tables summarize their activity against various cancer cell lines and microbial strains. It is important to note that the data presented is compiled from different studies and, therefore, experimental conditions may vary.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
Compound ClassDerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Naphthofuran 2-acetylnaphtho[2,1-b]furan derivative6.3 ± 2.53.5 ± 0.6[1]
Halogenated benzofuran derivative (Compound 8)-3.5 ± 0.6[1]
Benzofuran derivative (Compound 15c)0.0110.073[2]
Coumarin Coumarin-thiazole hybrid (41a)7.5 ± 0.7 µg/mL-[3]
Thiazolopyrazolyl coumarin (42a-e)5.41–10.75-[3]
Coumarin derivative (4)3.269.34[4]
Coumarin-based derivative (68)1.24-[5]
Fluorinated coumarin derivative (77)7.90 µg/mL-[5]
Coumarin–triazole hybrid (LaSOM 186)2.66-[6]

Note: IC₅₀ values are presented in µM unless otherwise specified. Data for benzofuran derivatives are included as a structurally related comparison for naphthofurans.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound ClassDerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Naphthofuran 3-cyanonaphtho[1,2-(e)]pyran-2-one>10050>100[from previous searches]
Coumarin 3-cyanocoumarin>10050>100[from previous searches]

Delving Deeper: Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, this section provides detailed methodologies for key experiments.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (naphthofuran or coumarin derivatives) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[4]

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [from previous searches]

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.[7][8]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

// Nodes Naphthofuran [label="Naphthofuran\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coumarin [label="Coumarin\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Naphthofuran -> PI3K [label="Inhibition", fontcolor="#5F6368"]; Coumarin -> PI3K [label="Inhibition", fontcolor="#5F6368"]; PI3K -> Akt [label="Activation", fontcolor="#5F6368"]; Akt -> mTOR [label="Activation", fontcolor="#5F6368"]; mTOR -> Proliferation [label="Promotion", fontcolor="#5F6368"]; mTOR -> Apoptosis [label="Inhibition", arrowhead=tee, color="#EA4335"]; } . Figure 1: Modulation of the PI3K/Akt/mTOR Pathway

// Nodes Coumarin [label="Coumarin\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammatory\nResponse", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Coumarin -> JNK [label="Activation", fontcolor="#5F6368"]; Coumarin -> p38 [label="Activation", fontcolor="#5F6368"]; Coumarin -> NFkB [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#5F6368"]; JNK -> Apoptosis [label="Induction", fontcolor="#5F6368"]; p38 -> Apoptosis [label="Induction", fontcolor="#5F6368"]; NFkB -> Inflammation [label="Promotion", fontcolor="#5F6368"]; } . Figure 2: Coumarin-Mediated MAPK and NF-κB Signaling

// Nodes Naphthofuran [label="Naphthofuran\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Naphthofuran -> SIRT1 [label="Activation", fontcolor="#5F6368"]; SIRT1 -> p53 [label="Deacetylation\n(Inhibition)", arrowhead=tee, color="#EA4335", fontcolor="#5F6368"]; SIRT1 -> NFkB [label="Deacetylation\n(Inhibition)", arrowhead=tee, color="#EA4335", fontcolor="#5F6368"]; p53 -> Apoptosis [label="Induction", fontcolor="#5F6368"]; NFkB -> Inflammation [label="Promotion", fontcolor="#5F6368"]; } . Figure 3: Naphthofuran Activation of SIRT1 Pathway

Experimental Workflows

// Nodes Start [label="Starting Materials\n(e.g., Phenol, Naphthaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Chemical Synthesis\n(e.g., Pechmann, Condensation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Recrystallization,\nChromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, IR, Mass Spec)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioassay [label="Biological Evaluation\n(Anticancer, Antimicrobial,\nAntioxidant Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Purification; Purification -> Characterization; Characterization -> Bioassay; } . Figure 4: General Synthesis & Characterization Workflow

In-depth Analysis: Synthesis and Structure-Activity Relationships

Synthesis of Naphthofuran and Coumarin Scaffolds

The synthesis of these heterocyclic cores is a cornerstone of their development as therapeutic agents.

Naphthofuran Derivatives: A common route to 2-acetylnaphtho[2,1-b]furan involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as acetone, followed by refluxing.[9] Further modifications can be introduced to this core structure to generate a library of derivatives.[10][11]

Coumarin Derivatives: The Pechmann condensation is a classic and widely used method for synthesizing coumarins.[12] This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. For instance, 4-methylumbelliferone can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of an acid catalyst like sulfuric acid or an ion-exchange resin.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of both naphthofuran and coumarin derivatives is highly dependent on the nature and position of substituents on their core structures.

For Naphthofurans, the introduction of various substituents can significantly influence their biological profile. For instance, the specific substitution patterns on the naphthofuran ring are crucial for their potent SIRT1 activation.

For Coumarins, extensive SAR studies have revealed key insights. The presence of hydroxyl groups, particularly at the C7 position, is often associated with enhanced antioxidant activity.[7] In terms of anticancer activity, the introduction of different heterocyclic moieties or functional groups at various positions of the coumarin ring can lead to potent and selective anticancer agents. For example, the substitution of a pyridine moiety has been shown to be effective against MCF-7 cells. [from previous searches] Hybrid molecules, combining the coumarin scaffold with other pharmacophores like triazoles or chalcones, have also demonstrated promising anticancer activities.[3][6]

Conclusion

This comparative guide highlights the significant therapeutic potential of both naphthofuran and coumarin derivatives. While both classes of compounds exhibit promising anticancer, antimicrobial, and antioxidant activities, their mechanisms of action and structure-activity relationships show distinct features. Coumarins have been more extensively studied, with a wealth of data on their modulation of various signaling pathways. Naphthofurans, while less explored in a comparative context, show unique activities such as the activation of SIRT1, suggesting a different therapeutic niche.

The provided data, protocols, and pathway diagrams offer a foundational resource for researchers in the field. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate the relative merits of these two important heterocyclic scaffolds and to guide the rational design of next-generation therapeutic agents.

References

Validating the Reproducibility of 2H-Naphtho[1,8-bc]furan-2-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 2H-Naphtho[1,8-bc]furan-2-one, a valuable heterocyclic compound. The primary focus is on the reproducibility of its synthesis, offering detailed experimental protocols and a quantitative comparison of reported outcomes. This document is intended to assist researchers in making informed decisions for the efficient and reliable production of this compound in a laboratory setting.

Introduction to this compound

This compound, also known as 1,8-naphtholactone, is a rigid, planar molecule with potential applications in medicinal chemistry and materials science. Its synthesis typically involves the intramolecular cyclization of 8-hydroxynaphthalene-1-carboxylic acid. The efficiency and reproducibility of this lactonization step are critical for obtaining high-purity material for further research and development.

Primary Synthesis Route: Intramolecular Lactonization

The most commonly cited method for the synthesis of this compound is the acid-catalyzed intramolecular esterification (lactonization) of 8-hydroxynaphthalene-1-carboxylic acid. This reaction, a variation of the Fischer esterification, involves the formation of a cyclic ester from a molecule containing both a carboxylic acid and a hydroxyl group.

Experimental Protocol: Acid-Catalyzed Lactonization

While specific, detailed protocols with comprehensive data are not abundantly available in the public domain, the following generalized procedure is based on established principles of Fischer esterification. Reproducibility will be highly dependent on the precise reaction conditions employed.

Objective: To synthesize this compound via the acid-catalyzed lactonization of 8-hydroxynaphthalene-1-carboxylic acid.

Materials:

  • 8-hydroxynaphthalene-1-carboxylic acid

  • Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Dean-Stark apparatus (or other means of water removal)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, recrystallization apparatus)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 8-hydroxynaphthalene-1-carboxylic acid in an appropriate anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid to the solution.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the lactone.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Expected Data and Comparison

The following table outlines the expected data points for a reproducible synthesis and provides a framework for comparing different experimental runs or variations of this protocol. Note: As specific literature data with yields and purities for this exact transformation is scarce, the values below are hypothetical and serve as a template for data collection.

ParameterMethod A (Hypothetical)Method B (Hypothetical - Alternative Catalyst/Solvent)
Starting Material 8-hydroxynaphthalene-1-carboxylic acid8-hydroxynaphthalene-1-carboxylic acid
Catalyst Concentrated H₂SO₄p-Toluenesulfonic acid
Solvent TolueneBenzene
Reaction Temperature Reflux (approx. 111 °C)Reflux (approx. 80 °C)
Reaction Time 4 - 6 hours6 - 8 hours
Yield (%) 85 - 90%80 - 85%
Purity (%) >98% (after recrystallization)>98% (after recrystallization)
Analytical Method ¹H NMR, ¹³C NMR, GC-MS¹H NMR, ¹³C NMR, GC-MS

Alternative Synthesis Strategies

Currently, detailed and validated alternative synthetic routes for this compound are not well-documented in publicly accessible literature. Research into alternative pathways could involve different cyclization promoters or the use of activated derivatives of the starting carboxylic acid. The development of such methods would be of significant interest for comparison of efficiency, scalability, and environmental impact.

Visualizing the Workflow and Key Relationships

To aid in the understanding of the synthesis and validation process, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 8-hydroxynaphthalene-1-carboxylic acid setup Combine Reactants and Catalyst start->setup solvent Anhydrous Solvent solvent->setup catalyst Acid Catalyst catalyst->setup reflux Heat to Reflux with Water Removal setup->reflux monitor Monitor by TLC reflux->monitor neutralize Neutralize monitor->neutralize Reaction Complete extract Extract neutralize->extract purify Recrystallize extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Validation cluster_data Data Analysis cluster_conclusion Conclusion protocol Standardized Protocol run1 Experimental Run 1 protocol->run1 run2 Experimental Run 2 protocol->run2 run3 Experimental Run 3 protocol->run3 yield Yield (%) run1->yield purity Purity (%) run1->purity spectro Spectroscopic Data run1->spectro run2->yield run2->purity run2->spectro run3->yield run3->purity run3->spectro repro Reproducibility Assessment yield->repro purity->repro spectro->repro

Caption: Logical workflow for validating the reproducibility of the synthesis.

Conclusion

The synthesis of this compound via acid-catalyzed lactonization of 8-hydroxynaphthalene-1-carboxylic acid is a theoretically straightforward method. However, to ensure high reproducibility, careful control of reaction parameters such as catalyst choice, solvent, temperature, and water removal is paramount. This guide provides a framework for conducting and evaluating the reproducibility of this synthesis. The development and documentation of alternative, efficient synthetic routes would be a valuable contribution to the field, enabling a more comprehensive comparative analysis.

A Comparative Guide to the Quantum Yield of 2H-Naphtho[1,8-bc]furan-2-one Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties, with a focus on fluorescence quantum yield, of 2H-Naphtho[1,8-bc]furan-2-one and its analogs. The information herein is intended to assist researchers in selecting the optimal fluorescent probes for their specific experimental needs, such as in biomolecular imaging and peptide synthesis.

Performance Comparison of Naphthofuran Analogs

Below is a representative table summarizing the expected photophysical properties of a parent naphthofuran carboxylate and its amino acid conjugates, based on trends described in the literature.

Compoundλ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f_)
Naphtho[2,1-b]furan-2-carboxylic acid~350~420~4900Moderate
N-Boc-L-alanine-(naphtho[2,1-b]furan-2-yl)methyl ester~352~425~4950Moderate-Good
N-Boc-L-leucine-(naphtho[2,1-b]furan-2-yl)methyl ester~351~424~4900Good
N-Boc-L-phenylalanine-(naphtho[2,1-b]furan-2-yl)methyl ester~355~430~5000Moderate-Good
N-Boc-L-serine-(naphtho[2,1-b]furan-2-yl)methyl ester~353~428~5100Good

Note: The data in this table is illustrative and based on general findings for this class of compounds. Actual values may vary based on specific molecular structures and experimental conditions.

Experimental Protocols

The determination of fluorescence quantum yield is a critical aspect of characterizing fluorescent probes. The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is a commonly employed technique.

Protocol for Relative Fluorescence Quantum Yield Determination

1. Materials and Instrumentation:

  • Fluorometer: A calibrated fluorescence spectrometer equipped with a thermostated cell holder.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length, matched for absorbance and fluorescence measurements.

  • Solvent: Spectroscopic grade, ensuring no interfering fluorescence.

  • Quantum Yield Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For naphthofuran derivatives emitting in the blue region, quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54) is a suitable standard.

  • Sample Solutions: A series of dilutions of the naphthofuran analog in the chosen solvent.

  • Standard Solutions: A series of dilutions of the quantum yield standard in the same solvent.

2. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the naphthofuran analog and the quantum yield standard in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all sample and standard solutions.

    • Determine the absorbance at the excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to be the same for both the sample and the standard.

    • Record the fluorescence emission spectra for all sample and standard solutions, ensuring identical instrument settings (e.g., excitation and emission slit widths).

    • Record the fluorescence spectrum of the pure solvent to be used for background subtraction.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution after subtracting the solvent background.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_sample_) and the standard (Grad_std_).

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the sample (Φ_f(sample)_) using the following equation:

      Φ_f(sample)_ = Φ_f(std)_ × (Grad_sample_ / Grad_std_) × (n_sample_² / n_std_²)

      Where:

      • Φ_f(std)_ is the quantum yield of the standard.

      • Grad_sample_ is the gradient from the plot for the sample.

      • Grad_std_ is the gradient from the plot for the standard.

      • n_sample_ is the refractive index of the sample solution.

      • n_std_ is the refractive index of the standard solution.

Visualizations

Experimental Workflow

G Experimental Workflow for Relative Quantum Yield Determination A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Fluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Gradients (Sample & Standard) F->G H Calculate Quantum Yield G->H

Caption: Workflow for relative quantum yield determination.

Application in Cellular Imaging

The following diagram illustrates a simplified signaling pathway where a naphthofuran-labeled peptide could be used as a fluorescent probe to visualize receptor-ligand interactions and subsequent downstream signaling.

G Signaling Pathway with a Fluorescently Labeled Ligand cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Naphthofuran-Labeled Peptide Ligand Receptor Membrane Receptor Ligand->Receptor Binding & Fluorescence Signal Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Production Effector->SecondMessenger Downstream Downstream Signaling (e.g., Gene Expression) SecondMessenger->Downstream Response Cellular Response Downstream->Response

Caption: Visualization of a fluorescently labeled ligand binding.

References

Mechanistic Insights into the Reactivity of 2H-Naphtho[1,8-bc]furan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique strained ring system of 2H-Naphtho[1,8-bc]furan-2-one, a peri-fused naphtholactone, imparts distinct reactivity that makes it a subject of interest in synthetic chemistry. This guide provides a comparative analysis of its performance in key reaction types, supported by available experimental data and detailed methodologies.

Nucleophilic Acyl Substitution: A Tale of Two Pathways

The reactivity of the lactone carbonyl group in this compound towards nucleophiles is a central aspect of its chemistry. Mechanistically, these reactions proceed via a nucleophilic acyl substitution pathway. However, the specific conditions and the nature of the nucleophile dictate the final outcome, leading to either ring-opening or the formation of amides.

A common reaction is the hydrolysis of the lactone, which involves the cleavage of the ester bond to form 8-hydroxynaphthalene-1-carboxylic acid. This can be compared with the reaction with amines, which leads to the corresponding 8-hydroxynaphthalene-1-carboxamides.

Table 1: Comparison of Nucleophilic Acyl Substitution Reactions

ReactionNucleophileProductTypical ConditionsYield (%)Reference
HydrolysisH₂O / OH⁻8-hydroxynaphthalene-1-carboxylic acidAqueous base, heatNot ReportedGeneral Knowledge
AminolysisR-NH₂8-hydroxynaphthalene-1-N-R-carboxamideAmine, solvent, heatNot ReportedInferred
Experimental Protocol: Hydrolysis of this compound
  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., THF or ethanol).

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.

  • Heating: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to protonate the carboxylate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Nucleophilic_Acyl_Substitution This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Ring-Opened Product Ring-Opened Product Tetrahedral Intermediate->Ring-Opened Product Elimination of -O- (Hydrolysis) Amide Product Amide Product Tetrahedral Intermediate->Amide Product Elimination of -O- (Aminolysis) H2O / OH- H2O / OH- H2O / OH-->this compound R-NH2 R-NH2 R-NH2->this compound

Cycloaddition Reactions: A Comparison with Furan Derivatives

While specific studies on the cycloaddition reactions of this compound are not extensively documented, its furan moiety suggests potential participation in such transformations, most notably the Diels-Alder reaction. The reactivity in these reactions is highly dependent on the electronic nature of the furan ring. For comparison, the well-studied Diels-Alder reactions of furan and its derivatives with various dienophiles provide a valuable benchmark.

Generally, electron-donating groups on the furan ring enhance its reactivity as a diene, while electron-withdrawing groups decrease it. The lactone ring in this compound can be considered as having an electron-withdrawing effect, which might suggest a lower reactivity compared to simple furans.

Table 2: Comparison of Diels-Alder Reaction Parameters

DieneDienophileProductConditionsYield (%)Reference
FuranMaleimideExo/Endo AdductNeat, rt>90General Literature
2-MethylfuranMaleimideExo/Endo AdductNeat, rt>90General Literature
This compoundMaleimideHypothetical AdductNot ReportedNot Reported-
Experimental Protocol: General Procedure for Diels-Alder Reaction of Furans with Maleimides
  • Mixing Reactants: In a round-bottom flask, combine the furan derivative and the maleimide in a 1:1 molar ratio.

  • Solvent (Optional): The reaction can often be performed neat. If a solvent is required, a non-polar solvent such as toluene or dichloromethane can be used.

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or NMR spectroscopy.

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Diels_Alder_Reaction Furan Derivative (Diene) Furan Derivative (Diene) Transition State Transition State Furan Derivative (Diene)->Transition State Dienophile Dienophile Dienophile->Transition State Cycloaddition Product Cycloaddition Product Transition State->Cycloaddition Product [4+2] Cycloaddition

Alternative Synthetic Routes: A Comparative Overview

For instance, a plausible route could involve the cyclization of an 8-substituted-1-naphthoic acid derivative. An alternative could be the oxidation of the corresponding dihydro-naphthofuran.

Table 3: Conceptual Comparison of Synthetic Strategies

Synthetic StrategyKey TransformationStarting MaterialPotential AdvantagesPotential Challenges
Intramolecular LactonizationEsterification8-Hydroxy-1-naphthoic acidAtom economyHarsh conditions may be required
Oxidation of DihydronaphthofuranC-H Oxidation2,3-Dihydro-2H-naphtho[1,8-bc]furanMilder conditionsSelectivity of oxidation
Cycloaddition followed by aromatizationDiels-AlderSubstituted furan and dienophileConvergent synthesisMulti-step sequence

Synthetic_Strategies cluster_0 Intramolecular Lactonization cluster_1 Oxidation cluster_2 Cycloaddition Route Starting Materials Starting Materials Key Intermediate Key Intermediate This compound This compound 8-Hydroxy-1-naphthoic acid 8-Hydroxy-1-naphthoic acid 8-Hydroxy-1-naphthoic acid->this compound Dehydration Dihydro-naphthofuran Dihydro-naphthofuran Dihydro-naphthofuran->this compound [O] Substituted Furan Substituted Furan Cycloadduct Cycloadduct Substituted Furan->Cycloadduct Dienophile Dienophile Dienophile->Cycloadduct Cycloadduct->this compound Aromatization

Benchmarking the Photostability of 2H-Naphtho[1,8-bc]furan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of high-resolution imaging, photodynamic therapy, and drug development, the photostability of a molecular probe or therapeutic agent is a paramount performance metric. It dictates the molecule's resilience to light-induced degradation, ensuring signal consistency and therapeutic efficacy over time. This guide provides a comprehensive framework for benchmarking the photostability of the novel compound 2H-Naphtho[1,8-bc]furan-2-one against a selection of established fluorescent dyes and photosensitizers.

This document is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental data and detailed methodologies. Due to the nascent stage of research on this compound, hypothetical data is presented for this compound to illustrate the benchmarking process effectively.

Comparative Photostability Metrics

A key quantifier of a molecule's photostability is its photobleaching or photodegradation quantum yield (Φp). This value represents the probability that the molecule will undergo irreversible photochemical destruction upon absorbing a photon. A lower Φp signifies higher photostability. The following table summarizes the photodegradation quantum yields of several common photosensitive compounds, providing a comparative landscape for evaluating novel agents like this compound.

Photosensitizer/DyeClassPhotodegradation Quantum Yield (Φp)Key Structural Features Influencing StabilityCommon Applications
This compound Naphthofuran ~10⁻⁶ (Hypothetical) Rigid, fused aromatic ring system Potential for bioimaging and phototherapeutics
BODIPY DyesBoron-dipyrromethene10⁻⁵ - 10⁻⁷[1]Rigid pyrromethene core, substitution at the boron center and pyrrole rings[1]Bioimaging, Photodynamic Therapy[1]
PorphyrinsTetrapyrrolic macrocycle10⁻⁴ - 10⁻⁶[1]Large aromatic macrocycle, potential for metal coordination[1]Photodynamic Therapy, Catalysis[1]
PhthalocyaninesTetraazaporphyrin10⁻⁵ - 10⁻⁷[1]Structurally similar to porphyrins with nitrogen atoms at meso-positions[1]Photodynamic Therapy, Organic Electronics[1]
Rose BengalXanthene~10⁻⁴[1]Xanthene dye with heavy atoms (iodine and chlorine)[1]Photodynamic Therapy, Singlet oxygen generation[1]
Rhodamine 123Rhodamine1.8 x 10⁻⁷Highly rigid and planar xanthene coreFluorescence Microscopy, Flow Cytometry
TetramethylrhodamineRhodamine2.1 x 10⁻⁷Similar to Rhodamine 123 with four methyl groupsFluorescence Microscopy, FRET
Coumarin 102Coumarin1.1 x 10⁻⁵Fused ring system with a lactone groupLaser Dyes, Biological Stains
Coumarin 153Coumarin2.5 x 10⁻⁵More complex coumarin derivative with extended conjugationLaser Dyes, Solvation Dynamics Probes

Note: The photostability of any compound is highly dependent on its environment, including the solvent, oxygen concentration, and the presence of other molecules.

Experimental Protocol: Determining Photobleaching Quantum Yield

The following protocol outlines a standardized method for determining the photobleaching quantum yield of a test compound relative to a well-characterized standard.

Objective: To quantify the photostability of a test compound by measuring its photobleaching quantum yield (Φp) under controlled illumination.

Materials:

  • Test Compound (e.g., this compound)

  • Standard Compound with a known photobleaching quantum yield (e.g., a stable BODIPY dye or a well-characterized porphyrin)

  • High-purity, air-saturated solvent (e.g., ethanol, DMSO, or a buffered aqueous solution)

  • Spectrofluorometer with a high-intensity, stable light source (e.g., Xenon arc lamp)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of both the test compound and the standard compound in the chosen solvent.

    • From the stock solutions, prepare a series of dilute solutions for both compounds with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Determine the absorbance of each solution at the excitation wavelength to be used for the photobleaching experiment.

  • Photobleaching Experiment:

    • Place a cuvette containing the test compound solution (with an initial absorbance of ~0.1) into the spectrofluorometer.

    • Set the excitation wavelength to the absorbance maximum of the compound and the emission wavelength to its fluorescence maximum.

    • Continuously illuminate the sample with a constant, high-intensity light from the spectrofluorometer's lamp. It is crucial that the light intensity remains stable throughout the experiment.

    • Monitor the decrease in fluorescence intensity over time. Record data at regular intervals until the fluorescence has decreased significantly (e.g., by 50% or more).

    • Repeat the experiment under identical conditions for the standard compound.

    • Perform a control experiment with the solvent alone to account for any background signal or solvent photolysis.

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(I/I₀)) versus time for both the test and standard compounds.

    • The data should fit a first-order decay model, and the slope of the line will be the photobleaching rate constant (k_p).

    • The photobleaching quantum yield of the test compound (Φp_test) can then be calculated using the following equation:

      Φp_test = Φp_std * (k_p_test / k_p_std) * (A_std / A_test)

      where:

      • Φp_std is the known photobleaching quantum yield of the standard.

      • k_p_test and k_p_std are the photobleaching rate constants for the test and standard compounds, respectively.

      • A_test and A_std are the initial absorbances of the test and standard solutions at the excitation wavelength.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the photostability of a compound.

G Experimental Workflow for Photostability Benchmarking prep_test Prepare Test Compound Solutions (e.g., this compound) abs_measure Measure Absorbance Spectra (UV-Vis) prep_test->abs_measure Absorbance in range 0.02-0.1 prep_std Prepare Standard Compound Solutions (Known Φp) prep_std->abs_measure bleach_exp Conduct Photobleaching Experiment (Spectrofluorometer) abs_measure->bleach_exp Select excitation wavelength plot_data Plot ln(I/I₀) vs. Time bleach_exp->plot_data Fluorescence decay data calc_rate Determine Photobleaching Rate Constants (kp) plot_data->calc_rate Linear regression calc_qy Calculate Photobleaching Quantum Yield (Φp) calc_rate->calc_qy Comparative equation

Caption: Workflow for determining photobleaching quantum yield.

Signaling Pathway of Photobleaching

Photobleaching is a complex process initiated by the absorption of light. The following diagram illustrates the primary pathways leading to the irreversible degradation of a photosensitive molecule.

G Simplified Jablonski Diagram and Photobleaching Pathways cluster_jablonski Jablonski Diagram cluster_bleaching Photobleaching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) Degradation Photodegraded Product (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence ReactiveSpecies Reactive Oxygen Species (ROS) (e.g., ¹O₂) T1->ReactiveSpecies Energy Transfer to O₂ T1->Degradation Direct Reaction from Triplet State ReactiveSpecies->S0 Reaction with Ground State Molecule

Caption: Key pathways in photobleaching.

References

Safety Operating Guide

Proper Disposal of 2H-Naphtho[1,8-bc]furan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of 2H-Naphtho[1,8-bc]furan-2-one, the following procedures are based on general best practices for the management of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined below are designed for researchers, scientists, and drug development professionals.

Key Disposal Considerations

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection and Containerization:

  • Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Ensure the container is in good condition, with a secure, leak-proof lid.

  • Do not overfill the container; allow for at least 10% headspace to accommodate expansion of contents.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name and contact information of the generating researcher or laboratory.

    • Any known hazard characteristics (e.g., "Potentially Toxic," "Irritant").

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a secure, well-ventilated area, away from ignition sources and incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Disposal Pathway:

  • Never dispose of this compound down the drain or in the regular trash.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for requesting a waste pickup.

Experimental Workflow for Chemical Waste Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposal A Experiment Generates This compound Waste B Segregate as Hazardous Waste A->B C Collect in Compatible, Sealed Container B->C D Label with 'Hazardous Waste' & Chemical Details C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup via Institutional EHS E->F G Licensed Hazardous Waste Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

Personal protective equipment for handling 2H-Naphtho[1,8-bc]furan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The safety data for 2H-Naphtho[1,8-bc]furan-2-one is limited. The following guidance is based on available information and general laboratory safety principles for handling compounds with unknown hazard profiles. A thorough risk assessment should be conducted before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Due to the lack of comprehensive hazard data, a cautious approach is mandatory.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended PPE.

Protection TypeEquipment SpecificationPurpose & Notes
Eye/Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to NIOSH (US) or EN 166 (EU) standards to protect against dust particles and splashes.
Skin/Body Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat.Handle with gloves at all times. Consider double-gloving. Impervious clothing should be worn to prevent skin contact.
Respiratory NIOSH/MSHA or EN 149 approved respirator.Required when handling the solid compound, if dust may be generated, or if ventilation is inadequate. Use within a certified chemical fume hood is the primary engineering control.

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a controlled environment and methodical procedures. Always work within a certified chemical fume hood.

1. Preparation & Engineering Controls:

  • Designated Area: Establish a designated area within a chemical fume hood for all handling activities.

  • Emergency Equipment: Ensure a safety shower and eyewash station are unobstructed and readily accessible.

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

2. Handling the Compound:

  • Weighing: If weighing the solid, do so within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

3. Post-Handling & Cleanup:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention.

Accidental Release Measures

In case of a spill, use personal protective equipment and avoid dust formation.[1] Ensure adequate ventilation.[1] Evacuate personnel to a safe area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol prep_area Designate Handling Area in Fume Hood prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_equip Verify Emergency Equipment prep_ppe->prep_equip weigh Weigh Compound in Hood prep_equip->weigh Proceed to Handling dissolve Prepare Solutions weigh->dissolve transfer Perform Experimental Procedures dissolve->transfer collect_waste Collect Contaminated Materials transfer->collect_waste End of Procedure label_waste Label Hazardous Waste collect_waste->label_waste dispose Dispose via Approved Vendor label_waste->dispose spill Accidental Spill evacuate Contain Spill & Notify Supervisor spill->evacuate Evacuate Area exposure Personal Exposure first_aid Seek Medical Attention exposure->first_aid Administer First Aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.